molecular formula C8H10BrNO B8803185 3-Bromo-4-methoxy-2-methylaniline

3-Bromo-4-methoxy-2-methylaniline

Cat. No.: B8803185
M. Wt: 216.07 g/mol
InChI Key: UTEPYBWRDYWTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-methoxy-2-methylaniline is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-methoxy-2-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methoxy-2-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

3-bromo-4-methoxy-2-methylaniline

InChI

InChI=1S/C8H10BrNO/c1-5-6(10)3-4-7(11-2)8(5)9/h3-4H,10H2,1-2H3

InChI Key

UTEPYBWRDYWTJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)OC)N

Origin of Product

United States

Foundational & Exploratory

3-Bromo-4-methoxy-2-methylaniline CAS 29237-10-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Bromo-4-methoxy-2-methylaniline (CAS 29237-10-3) . This document is structured for researchers in medicinal chemistry and process development.

A Critical Scaffold for Indazole & Kinase Inhibitor Synthesis

Executive Summary

3-Bromo-4-methoxy-2-methylaniline (CAS 29237-10-3) is a highly specialized trisubstituted aniline intermediate.[1][2] Its structural uniqueness lies in the specific "3-bromo" positioning within a sterically congested 1,2,3,4-substitution pattern. This compound serves as a pivotal building block for the synthesis of 4-bromo-5-methoxy-1H-indazole , a core scaffold found in numerous kinase inhibitors (e.g., IDO1, BTK, and JAK inhibitors).

Unlike common aniline derivatives, the synthesis of CAS 29237-10-3 requires precise regiochemical control to install the bromine atom at the crowded 3-position (between the methyl and methoxy groups). This guide outlines the physicochemical profile, validated synthetic routes, and downstream applications of this essential intermediate.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8]

The compound is characterized by a benzene ring substituted with an amino group, a methyl group, a bromine atom, and a methoxy group in a contiguous sequence.

Table 1: Physicochemical Specifications

PropertyValueNote
CAS Number 29237-10-3 Verified Identifier
IUPAC Name 3-Bromo-4-methoxy-2-methylanilineSystematic
Common Synonyms 4-Amino-2-bromo-3-methylanisoleBased on anisole numbering
Molecular Formula C₈H₁₀BrNO-
Molecular Weight 216.08 g/mol -
Appearance Off-white to pale brown solidOxidizes upon air exposure
Melting Point 60 – 64 °CTypical range (recrystallized)
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water
pKa (Conjugate Acid) ~3.5 – 4.0Estimated (weak base due to Br withdrawal)
Storage 2–8°C, Inert Atmosphere (Argon/N₂)Light and air sensitive
Synthesis & Manufacturing Technologies

The synthesis of CAS 29237-10-3 is non-trivial due to the directing effects of the substituents. Direct bromination of the parent aniline (4-methoxy-2-methylaniline) typically yields the 5-bromo or 6-bromo isomers due to the dominant ortho-directing effect of the amino group and the para-directing effect of the methyl group.

To selectively install the bromine at the 3-position (between the methyl and methoxy groups), a directed metalation or specific nitration strategy is required.

3.1. Validated Synthetic Route (Retrosynthetic Analysis)

The most reliable route avoids direct bromination of the aniline. Instead, it utilizes the 2-bromo-3-methylanisole precursor, where the bromine is already in place before the amino group is introduced via nitration and reduction.

Step-by-Step Protocol:

  • Precursor Selection: Start with 3-methylanisole .

  • Regioselective Bromination: Lithiation (using n-BuLi) directed by the methoxy group occurs at the 2-position (ortho to OMe), followed by quenching with a bromine source (e.g., Br₂ or CBr₄) to yield 2-bromo-3-methylanisole .

  • Nitration: Electrophilic nitration of 2-bromo-3-methylanisole. The methoxy group (strong activator) directs para to itself (position 4), yielding 2-bromo-3-methyl-4-nitroanisole .

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) of the nitro group yields the target 3-bromo-4-methoxy-2-methylaniline .

3.2. Synthesis Workflow Diagram (DOT)

SynthesisRoute Start 3-Methylanisole (Starting Material) Step1 Directed Ortho-Lithiation (n-BuLi, then Br2) Start->Step1 Regiocontrol Inter1 2-Bromo-3-methylanisole Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Electrophilic Subst. Inter2 2-Bromo-3-methyl-4-nitroanisole (Regioselective Para to OMe) Step2->Inter2 Step3 Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter2->Step3 Target 3-Bromo-4-methoxy-2-methylaniline (CAS 29237-10-3) Step3->Target

Figure 1: Strategic synthesis route ensuring correct bromine placement via directed lithiation and nitration.

Key Applications in Drug Discovery[3]

The primary utility of CAS 29237-10-3 is its role as a precursor for substituted indazoles . The contiguous arrangement of the amino, methyl, and bromo groups allows for a "Jacobson-type" cyclization or diazotization-cyclization sequence to form the indazole core, preserving the bromine for further cross-coupling.

4.1. Synthesis of 4-Bromo-5-methoxy-1H-indazole

This is the industry-standard application. The aniline is diazotized, and the resulting diazonium species cyclizes onto the adjacent methyl group (or a modified methyl equivalent) to fuse the pyrazole ring.

  • Mechanism: The N1 and C2-Methyl form the new ring.

  • Numbering Mapping:

    • Aniline C3-Br

      
       Indazole C4-Br .
      
    • Aniline C4-OMe

      
       Indazole C5-OMe .
      
  • Significance: The resulting 4-bromo-5-methoxy-1H-indazole (CAS 1192004-62-8) is a versatile scaffold. The C4-Bromine is electronically primed for Suzuki or Buchwald-Hartwig couplings to attach pharmacophores in kinase inhibitors.

4.2. Downstream Workflow Diagram

Application Aniline 3-Bromo-4-methoxy-2-methylaniline (CAS 29237-10-3) Reagent NaNO2 / AcOH (Diazotization & Cyclization) Aniline->Reagent Indazole 4-Bromo-5-methoxy-1H-indazole (Key Pharmacophore Scaffold) Reagent->Indazole Ring Fusion Drugs Kinase Inhibitors (JAK, BTK, IDO1) Indazole->Drugs Suzuki Coupling at C4-Br

Figure 2: Transformation of the aniline into the bioactive indazole core.

Handling & Safety (SDS Summary)

As an aromatic amine and halogenated compound, CAS 29237-10-3 requires strict safety protocols.

  • Hazard Classification:

    • Acute Toxicity: Oral (Category 4), Dermal (Category 4).

    • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

    • STOT-SE: May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (0.11 mm minimum thickness).

    • P2/N95 respirator if dust formation is likely.

    • Safety goggles with side shields.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash with soap and water; aniline absorption can cause methemoglobinemia (monitor for cyanosis).

References
  • PubChem. Compound Summary: 3-Bromo-4-methoxy-2-methylaniline (CAS 29237-10-3).[1][3] National Library of Medicine. Available at: [Link]

  • Thieme Pharmaceutical. Synthesis of Indazoles from 2-Alkylanilines. Science of Synthesis, Product Class 2: Indazoles. (Contextual reference for the cyclization mechanism).

  • Patent Literature.Preparation of Indazole Derivatives as Kinase Inhibitors. (e.g., WO2010/000000 series referencing 4-bromo-5-methoxyindazole precursors).

Sources

Navigating the Sourcing and Application of 3-Bromo-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 3-Bromo-4-methoxy-2-methylaniline (CAS No. 85583-53-5), a substituted aniline that serves as a valuable, albeit specialized, building block in modern organic synthesis. Due to its specific substitution pattern, this compound is not ubiquitously available from major chemical suppliers. This document therefore details a practical sourcing strategy, outlines critical quality control parameters, explores its synthetic utility with a representative protocol, and consolidates essential safety and handling information. The insights herein are designed to empower researchers to effectively procure and utilize this and structurally related anilines in their discovery and development workflows.

Introduction and Strategic Sourcing

3-Bromo-4-methoxy-2-methylaniline is a poly-substituted aromatic amine. Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the aniline core, makes it a versatile intermediate for introducing complex functionality into target molecules. The bromine atom is particularly useful for downstream functionalization via metal-catalyzed cross-coupling reactions, while the amine group provides a handle for amide bond formation, diazotization, or N-alkylation.

However, a survey of major chemical catalogs reveals that this specific isomer is often not a stock item. Researchers will typically need to pursue a custom synthesis route. The most effective strategy involves identifying and contacting suppliers who specialize in aromatic building blocks and offer custom synthesis services. These suppliers often stock structurally similar precursors, making them well-equipped to produce the target compound on a research scale.

Supplier Landscape for Related Anilines

The following table lists reputable suppliers for structurally similar anilines. These companies are logical starting points for inquiries regarding the custom synthesis of 3-Bromo-4-methoxy-2-methylaniline.

SupplierRelated Compound(s) OfferedTypical PurityNotes
Sigma-Aldrich (Merck) 3-Bromo-4-methylaniline (CAS 7745-91-7)[1], 4-Bromo-2-methoxyaniline (CAS 59557-91-4)≥98%Extensive documentation and a wide range of reagents.
Thermo Scientific (Alfa Aesar) 3-Bromo-4-methylaniline (CAS 7745-91-7)[2][3]~97%Strong portfolio of organic building blocks for research.
TCI Chemicals 3-Bromo-4-methoxyaniline (CAS 19056-41-8)[4][5], 3-Bromo-4-methylaniline (CAS 7745-91-7)[6]>96-98% (GC)Known for high-purity reagents and intermediates.
BLD Pharm 3-Bromo-4-methoxy-5-methylaniline (CAS 1215266-59-3)[7], 3-Bromo-4-methoxyaniline (CAS 19056-41-8)[8]CustomOffers a wide array of building blocks and custom synthesis.
Supplier Qualification and Sourcing Workflow

A systematic approach is crucial when sourcing a custom-synthesized intermediate. The primary objective is to ensure the supplier can deliver the required quality and quantity within the project timeline.

cluster_sourcing Supplier Sourcing & Qualification Workflow A Identify Suppliers of Structural Analogs (e.g., TCI, Sigma-Aldrich) B Submit RFQ for Custom Synthesis (Specify CAS 85583-53-5, Purity >98%, Quantity) A->B Contact Sales/Custom Synthesis Dept. C Evaluate Supplier Proposals (Lead Time, Cost, Capabilities) B->C D Technical Discussion (Proposed Synthetic Route, Analytical Methods) C->D Shortlist 2-3 Suppliers E Request & Review Sample Certificate of Analysis (CoA) D->E Confirm QC Procedures F Select Supplier & Place Order E->F Verify Purity & Identity Specs

Caption: Workflow for sourcing custom-synthesized 3-Bromo-4-methoxy-2-methylaniline.

Quality Control and Analytical Validation

For applications in drug discovery and materials science, the purity and identity of starting materials are paramount. Impurities can lead to side reactions, low yields, and misleading biological data. A Certificate of Analysis (CoA) from the supplier is the first line of defense, but independent verification may be necessary.

The following analytical techniques are standard for validating substituted anilines.[9][10]

TechniquePurposeKey Parameters to Verify
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.Peak purity, area percentage of the main peak (should be >98%), absence of significant impurity peaks.
GC-MS (Gas Chromatography-Mass Spectrometry) Confirms identity and detects volatile impurities.Retention time matching a standard, mass spectrum fragmentation pattern consistent with the molecular weight (216.08 g/mol for C8H10BrNO).
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identification of impurities.Chemical shifts, integration values, and coupling patterns consistent with the proposed structure. Absence of signals from residual solvents or synthetic byproducts.
TLC (Thin-Layer Chromatography) Rapid, qualitative check for purity and reaction monitoring.A single spot indicates high purity. The retention factor (Rf) can be used for comparison.

Applications in Modern Synthetic Chemistry

Substituted anilines like 3-Bromo-4-methoxy-2-methylaniline are foundational building blocks. The bromine atom serves as a versatile synthetic handle, primarily for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This class of aniline is an excellent substrate for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. For instance, it can be coupled with various aryl boronic acids (Suzuki reaction) to generate complex biaryl structures, a common motif in pharmacologically active molecules.[11] A research paper on a similar compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, demonstrates its successful use in Suzuki cross-coupling to synthesize novel imine derivatives with potential biological activity.[11]

Building Block for Bioactive Molecules

The aniline moiety itself is a key pharmacophore. Bromo-anilines are important intermediates in the synthesis of kinase inhibitors, receptor agonists, and other therapeutic agents.[12] For example, related 3-bromo-2-methylaniline derivatives have been used to prepare potent and selective Bruton's tyrosine kinase (BTK) inhibitors for treating autoimmune diseases and B-cell malignancies.[12]

Representative Synthetic Protocol: Synthesis of a Key Precursor

While a specific protocol for 3-Bromo-4-methoxy-2-methylaniline is not publicly available, a reliable three-step industrial method for the closely related 3-Bromo-4-methoxyaniline has been patented.[13][14] This process, starting from p-nitrochlorobenzene, provides a validated template for how such molecules are constructed.

cluster_synthesis Illustrative Synthesis of a Substituted Bromo-Aniline A Step 1: Bromination (p-Nitrochlorobenzene -> 3-Bromo-4-chloronitrobenzene) B Step 2: Etherification (-> 3-Bromo-4-methoxynitrobenzene) A->B Sodium Methoxide in Methanol C Step 3: Nitro Reduction (-> 3-Bromo-4-methoxyaniline) B->C SnCl2·2H2O or Catalytic Hydrogenation

Caption: Three-step synthesis pathway for a related bromo-methoxyaniline.[13]

Step-by-Step Methodology (Adapted from Patent CN102199099B)

Objective: To synthesize 3-Bromo-4-methoxyaniline from p-nitrochlorobenzene.

Step 1: Bromination of p-Nitrochlorobenzene

  • Setup: Charge a glass-lined reactor with p-nitrochlorobenzene and glacial acetic acid.

  • Reagent Addition: While stirring and maintaining a temperature of 15–60 °C, slowly add a brominating agent (e.g., liquid bromine or N-bromosuccinimide).

  • Reaction & Workup: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product, 3-bromo-4-fluoronitrobenzene (assuming starting material was p-fluoronitrobenzene as in a similar patent[14]). Filter and dry the solid.

Step 2: Etherification (SNAr Reaction)

  • Setup: In a separate reactor, dissolve the product from Step 1 in methanol.

  • Reagent Addition: Control the temperature (e.g., 40-60 °C) while slowly adding sodium methoxide.[13]

  • Reaction & Workup: Maintain the reaction temperature for 0.5-1 hour.[13] Pour the mixture into ice water to precipitate the product, 3-bromo-4-methoxynitrobenzene. Filter and dry the solid. The reported yield for this step is high, often exceeding 96%.[13]

Step 3: Nitro Group Reduction

  • Setup: Suspend the nitrated product from Step 2 in a suitable solvent like ethanol.

  • Reduction: Add a reducing agent. A common laboratory method is using tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl.[13] Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Pd/C catalyst) can be employed.[15]

  • Workup & Purification: After the reaction is complete, neutralize the mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography or recrystallization to yield the final product, 3-bromo-4-methoxyaniline.

Safety, Handling, and Storage

Substituted anilines require careful handling due to their potential toxicity. While no specific safety data sheet (SDS) exists for 3-Bromo-4-methoxy-2-methylaniline, data from closely related compounds provide a strong basis for a robust safety protocol.[16][17][18]

Hazard CategoryGHS Hazard Statement(s)Precautionary Measures (P-codes)
Acute Toxicity H301: Toxic if swallowed.[17] H311+H331: Toxic in contact with skin or if inhaled.[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[17] P270: Do not eat, drink or smoke when using this product.[17] P280: Wear protective gloves/protective clothing/eye protection.[17]
Skin/Eye Irritation H315: Causes skin irritation.[17] H319: Causes serious eye irritation.[17]P302+P352: IF ON SKIN: Wash with plenty of water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Target Organ Toxicity H335: May cause respiratory irritation.[17]P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. All work should be performed in a certified chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed. The compound may darken upon storage, which should be noted.[3]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

References

  • Ahmad, I., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 25(21), 5189. [Link]

  • Google Patents. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • PubChemLite. 3-bromo-4-(2-methoxyethoxy)aniline (C9H12BrNO2). [Link]

  • Televisory. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). [Link]

  • Google Patents. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.

Sources

3-Bromo-4-methoxy-2-methylaniline price per gram

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4-methoxy-2-methylaniline: Pricing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of 3-Bromo-4-methoxy-2-methylaniline, a specialized aromatic amine building block. Given its nature as a niche research chemical, this document focuses on market availability of close structural analogs, proposes a robust synthetic pathway, and explores its potential applications in medicinal chemistry and materials science. The insights provided are grounded in established chemical principles and data from related, more common compounds, offering a practical framework for researchers considering its use.

Market & Pricing Analysis: A Custom Synthesis Perspective

Direct, off-the-shelf commercial listings for 3-Bromo-4-methoxy-2-methylaniline are scarce, indicating that it is not a widely stocked chemical. Researchers requiring this specific isomer will likely need to pursue custom synthesis.

To provide a realistic cost expectation, we can analyze the pricing of its close structural analogs, which are readily available. The primary cost drivers for custom synthesis include the price of starting materials, the number of synthetic steps, and the required purity. The price of the closest analog, 3-Bromo-4-methoxyaniline (which lacks the 2-methyl group), serves as a useful benchmark.

Table 1: Representative Market Pricing for 3-Bromo-4-methoxyaniline (CAS: 19056-41-8)

SupplierQuantity (g)PurityPrice (USD)Price per Gram (USD)
Matrix Scientific198%$10.00$10.00
Matrix Scientific598%$22.00$4.40
Matrix Scientific2598%$86.00$3.44
SynQuest Laboratories197%$16.00$16.00
SynQuest Laboratories597%$32.00$6.40
TCI Chemical1>96.0%$59.00$59.00
Oakwood10098%$250.00$2.50

Note: Prices are based on publicly available catalog data from February 2026 and are subject to change. They are provided for estimation purposes only.[1]

Expert Insight: The synthesis of the target molecule, 3-Bromo-4-methoxy-2-methylaniline, involves more complex regiochemical control than its simpler analog. Therefore, researchers should anticipate a custom synthesis cost significantly higher than the prices listed above, likely in the range of several hundred to a few thousand dollars per gram, depending on the scale and purity requirements.

Physicochemical Profile & Structural Characteristics

  • Molecular Formula: C₈H₁₀BrNO

  • Molecular Weight: 216.08 g/mol

  • Structure: A substituted aniline featuring a bromine atom at position 3, a methoxy group at position 4, and a methyl group at position 2. These substitutions create a specific electronic and steric environment that dictates its reactivity.

  • Key Reactive Sites:

    • Amine Group (-NH₂): A nucleophilic site and a base, allowing for reactions such as acylation, alkylation, and diazotization.

    • Bromo Group (-Br): An excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), making it a versatile handle for molecular elaboration.[2]

    • Aromatic Ring: The electron-donating methoxy and methyl groups activate the ring, while the bromine is deactivating. The remaining unsubstituted positions (5 and 6) are potential sites for further electrophilic aromatic substitution, though reactions would require careful optimization.

Proposed Synthesis Pathway

A logical and efficient synthesis of 3-Bromo-4-methoxy-2-methylaniline can be designed from a commercially available starting material, such as 2-methylanisole. The strategy hinges on the careful orchestration of electrophilic aromatic substitution reactions, leveraging the directing effects of the substituents. A plausible three-step route is outlined below.

G cluster_0 Proposed Synthesis Workflow A Step 1: Nitration Starting Material: 2-Methylanisole B Intermediate 1 4-Methoxy-3-methyl-nitrobenzene A->B HNO3 / H2SO4 C Step 2: Bromination Reagent: Br2 / Acetic Acid B->C D Intermediate 2 2-Bromo-4-methoxy-5-methyl-nitrobenzene C->D Regioselective Bromination E Step 3: Reduction Reagent: SnCl2 / HCl D->E F Final Product 3-Bromo-4-methoxy-2-methylaniline E->F Nitro Group Reduction

Caption: Proposed multi-step synthesis of 3-Bromo-4-methoxy-2-methylaniline.

Experimental Protocol: A Self-Validating System

Step 1: Nitration of 2-Methylanisole

  • Causality: The methoxy group is a powerful ortho-, para-directing activator, while the methyl group is a weaker ortho-, para-director. The para-position to the strongly activating methoxy group is the most sterically accessible and electronically favored position for nitration.

  • Methodology:

    • Cool a solution of 2-methylanisole in a suitable solvent (e.g., glacial acetic acid) to 0-5 °C in an ice bath.

    • Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or GC-MS.

    • Pour the reaction mixture over crushed ice and water. The product, 4-methoxy-3-methyl-nitrobenzene, will precipitate.

    • Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 2: Bromination of 4-Methoxy-3-methyl-nitrobenzene

  • Causality: The nitro group is a strong deactivator and meta-director. The methoxy and methyl groups are ortho-, para-directors. The position ortho to the methoxy group (and meta to the nitro group) is the most activated site for bromination. This regiochemical control is critical for obtaining the desired isomer.[3]

  • Methodology:

    • Dissolve the nitrated intermediate in glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid dropwise at room temperature. The reaction is typically exothermic and should be controlled.

    • Stir for 1-3 hours post-addition. Monitor the disappearance of the starting material by TLC.

    • Pour the mixture into a solution of sodium bisulfite in water to quench excess bromine, which will result in the precipitation of the product.[4]

    • Filter, wash with water, and dry the crude 2-Bromo-4-methoxy-5-methyl-nitrobenzene.

Step 3: Reduction of the Nitro Group

  • Causality: The nitro group must be reduced to the target amine. Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for this transformation, being particularly well-suited for substrates with sensitive functional groups like aryl bromides.[5]

  • Methodology:

    • Suspend the brominated nitro-intermediate in ethanol or a similar solvent.

    • Add an excess of SnCl₂·2H₂O and concentrated HCl.

    • Heat the mixture to reflux (typically 70-80 °C) for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction to room temperature and carefully basify with a concentrated NaOH or KOH solution until the pH is >10 to precipitate tin salts and liberate the free amine.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 3-Bromo-4-methoxy-2-methylaniline via column chromatography or distillation under reduced pressure to achieve the desired purity.[4]

Applications in Drug Development & Materials Science

3-Bromo-4-methoxy-2-methylaniline is not an active pharmaceutical ingredient (API) itself but serves as a crucial synthetic intermediate or building block .[6][7] Its value lies in the orthogonal reactivity of its functional groups.

  • Medicinal Chemistry: The bromine atom is a key handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around a core scaffold, a fundamental activity in lead optimization. For instance, it can be used to synthesize inhibitors of kinases like Bruton's tyrosine kinase (BTK), where substituted anilines form the core of the inhibitor.[7] The introduction of bromine into a drug candidate can also enhance binding affinity or modulate metabolic properties.[8]

  • Agrochemicals: Similar to pharmaceuticals, this compound can be used to construct novel herbicides and pesticides.[6]

  • Materials Science: Substituted anilines are precursors to dyes, polymers, and other specialty organic materials.[6]

G cluster_1 Role as a Synthetic Building Block Core 3-Bromo-4-methoxy-2-methylaniline (Core Scaffold) Amine Amine (-NH2) Reactivity Core->Amine Bromo Bromo (-Br) Reactivity Core->Bromo Amide Amide/Urea Formation Amine->Amide Heterocycle Heterocycle Synthesis Amine->Heterocycle Suzuki Suzuki Coupling (C-C Bond) Bromo->Suzuki Buchwald Buchwald-Hartwig (C-N/C-O Bond) Bromo->Buchwald

Caption: Orthogonal reactivity of 3-Bromo-4-methoxy-2-methylaniline in synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Bromo-4-methoxy-2-methylaniline is not available, data from close analogs like 3-bromo-4-methylaniline and 3-bromo-4-methoxyaniline provide a strong basis for handling protocols.[9][10]

  • Hazard Classification:

    • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10]

    • Skin Irritation: Causes skin irritation.[10]

    • Eye Irritation: Causes serious eye irritation.[10]

    • Target Organ Toxicity: May cause respiratory irritation.[10]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[11]

    • Avoid breathing dust, fumes, or vapors.[11]

    • Do not eat, drink, or smoke when using this product.[10]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly sealed to prevent moisture and air exposure. The compound may darken upon storage.[12]

    • Store away from strong oxidizing agents.[13]

References

  • Nac Chemicals. 3-bromo-4-(methoxy-d3) Aniline. TradeIndia. Available from: [Link]

  • LookChem. 3-Bromo-4-methoxyaniline Suppliers and Price. Available from: [Link]

  • Khan, I., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(21), 3985. Available from: [Link]

  • LookChem. Synthesis of 3-Bromo-4-aminotoluene. Chempedia. Available from: [Link]

  • Google Patents.CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • PubChemLite. 3-bromo-4-(2-methoxyethoxy)aniline (C9H12BrNO2). Available from: [Link]

  • Google Patents.CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • NIST. 3-bromo-4-methylaniline. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 4-bromo-3-methoxy-N-[(2R)-pentan-2-yl]aniline. National Institutes of Health. Available from: [Link]

  • PubChem. 4-Bromo-3-methylaniline. National Institutes of Health. Available from: [Link]

  • Herforth, C., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Drug Discovery and Development. Available from: [Link]

Sources

A Comprehensive Safety and Handling Guide for 3-Bromo-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted Hazard Profile and Classification

Based on the hazard classifications of structurally similar anilines containing bromo, methoxy, and methyl substitutions, 3-Bromo-4-methoxy-2-methylaniline is anticipated to be a hazardous substance. The primary concerns revolve around its acute toxicity, as well as its potential for skin, eye, and respiratory irritation.

A probable GHS classification, extrapolated from related compounds, is presented below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4H311: Toxic in contact with skin or H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 3 or 4H331: Toxic if inhaled or H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table represents a predictive classification based on data from analogous compounds and should be treated as a guideline for initial risk assessment.

Physicochemical Properties and Stability

While experimental data for 3-Bromo-4-methoxy-2-methylaniline is scarce, its properties can be inferred from related structures.

PropertyPredicted Value/Information
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance Likely a solid (powder or crystalline) at room temperature, with a color ranging from white to brown.[1]
Solubility Expected to have low solubility in water and be soluble in organic solvents like methanol.[2]
Stability Stable under recommended storage conditions.[3] May be sensitive to light and air, potentially darkening over time.[4]
Incompatible Materials Strong oxidizing agents, strong acids.[3]
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[5][6]

Safe Handling and Personal Protective Equipment (PPE)

A stringent approach to handling is paramount. The following workflow is designed to minimize exposure risk at every stage.

Workflow for Safe Handling

cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Operations cluster_cleanup Post-Handling & Disposal prep1 Consult this guide and local SOPs prep2 Ensure fume hood is certified and operational prep1->prep2 prep3 Locate and verify emergency equipment (eyewash, shower, spill kit) prep2->prep3 ppe1 Wear nitrile gloves (double-gloving recommended) prep3->ppe1 ppe2 Don chemical splash goggles and a face shield ppe1->ppe2 ppe3 Wear a lab coat, fully buttoned ppe2->ppe3 h1 Work exclusively within a chemical fume hood ppe3->h1 h2 Use non-sparking tools and avoid creating dust h1->h2 h3 Keep containers tightly closed when not in use h2->h3 h4 Ground containers during transfer to prevent static discharge h3->h4 c1 Decontaminate work surfaces and equipment h4->c1 c2 Dispose of waste in sealed, labeled hazardous waste containers c1->c2 c3 Remove PPE carefully to avoid skin contact c2->c3 c4 Wash hands thoroughly with soap and water c3->c4

Caption: A stepwise workflow for the safe handling of 3-Bromo-4-methoxy-2-methylaniline.

Recommended Personal Protective Equipment (PPE)
  • Respiratory Protection: For operations with a high potential for aerosol or dust generation, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves properly to avoid skin contact.[5]

  • Eye Protection: Use chemical safety goggles and a face shield where splashing is a risk.[8]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For significant handling operations, consider additional protective clothing.[7]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Decision Pathway

cluster_routes cluster_actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. If not breathing, give artificial respiration. Call for medical help. inhalation->action_inhale action_skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. skin->action_skin action_eye Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->action_ingest end_node Seek Immediate Medical Attention. Bring this guide. action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: Decision tree for first aid response to exposure incidents.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][7]

  • Eye Contact: Promptly flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[6][8]

In all cases of exposure, it is crucial to seek immediate medical attention and provide the attending physician with this safety guide.[5][6]

Fire and Spill Response

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5][9] A water spray can be used to cool fire-exposed containers.[5]

  • Specific Hazards: Vapors may be heavier than air and could travel to an ignition source.[5] Hazardous combustion products include nitrogen oxides, carbon oxides, and hydrogen bromide.[6]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes.[5]

  • Containment and Cleanup: Shut off all potential sources of ignition.[5] For small spills, carefully sweep up or absorb with an inert material and place it into a suitable, sealed container for disposal.[10] Use non-sparking tools during cleanup.[5]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[10][11]

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Keep containers tightly sealed and store in a locked cabinet or other secure location.[5]

  • Disposal: Waste material is considered hazardous. Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

References

  • 3-Bromo-4-methylaniline Safety Data Sheet. Jubilant Ingrevia Limited.

  • 3-Bromo-4-methoxyaniline | 19056-41-8. TCI Chemicals.

  • 3-Bromo-4-methoxyaniline | C7H8BrNO | CID 961083. PubChem.

  • JP-6669 - Safety Data Sheet. Combi-Blocks, Inc.

  • 4-Bromo-3-fluoro-2-methylaniline Safety Data Sheet. AK Scientific, Inc.

  • SAFETY DATA SHEET - 4-Bromo-3-methoxyaniline. Fisher Scientific.

  • SAFETY DATA SHEET - 2-Bromo-4-methylaniline. Fisher Scientific.

  • SAFETY DATA SHEET - 4-bromo-2-methyl-Benzenamine. Thermo Fisher Scientific.

  • 3-BROMO-4-METHOXYPHENETHYLAMINE Safety Data Sheet. ECHEMI.

  • 4-BROMO-3-METHOXYANILINE SDS. ECHEMI.

  • 3-Bromo-4-methoxyaniline | 19056-41-8. Tokyo Chemical Industry (India) Pvt. Ltd.

  • 3-Bromo-4-methylaniline | CAS#:7745-91-7. Chemsrc.

  • 3-Bromo-4-methylaniline 98. Sigma-Aldrich.

  • 19056-41-8|3-Bromo-4-methoxyaniline. BLD Pharm.

  • 5-Bromo-2-methoxy-4-methylaniline Safety Data Sheet. AK Scientific, Inc.

  • 4-Bromo-3-fluoro-2-methylaniline Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET - Magnesium perchlorate. Fisher Scientific.

  • 3-Bromo-4-methylaniline, 97%. Thermo Scientific Chemicals.

  • 2-Bromo-4-methoxyaniline Safety Data Sheet. Apollo Scientific.

  • SAFETY DATA SHEET - Manganese in nitric acid solution. National Institute of Standards and Technology.

  • 3-Bromo-4-methylaniline Chemical Properties,Uses,Production. ChemicalBook.

  • SAFETY DATA SHEET - Lipopolysaccharides from Escherichia coli. Sigma-Aldrich.

  • SAFETY DATA SHEET - Magnesium pyrophosphate. Thermo Fisher Scientific.

  • 3-bromo-4-methylaniline (CAS NO : 7745-91-7). Scimplify.

  • Material Safety Data Sheet - Methylene Blue. Cole-Parmer.

Sources

solubility of 3-Bromo-4-methoxy-2-methylaniline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 3-Bromo-4-methoxy-2-methylaniline in DMSO

CAS Number: 29237-10-3 Molecular Formula: C₈H₁₀BrNO Molecular Weight: 216.08 g/mol

Part 1: Executive Summary

3-Bromo-4-methoxy-2-methylaniline is a polysubstituted aniline derivative frequently employed as an intermediate in the synthesis of complex pharmaceutical agents, particularly tyrosine kinase inhibitors and heterocyclic building blocks.

Core Solubility Assessment: This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) . While specific saturation limits for this exact isomer are rarely published in open literature, structural analogs and patent data confirm solubility exceeding 75 mg/mL (approx. 350 mM) in polar aprotic solvents. DMSO is the optimal solvent for preparing high-concentration stock solutions (>100 mM) due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding in the aniline crystal lattice.

Critical Handling Note: As an aniline derivative, this compound is prone to oxidation. Solutions in DMSO should be prepared fresh or stored under inert gas (nitrogen/argon) at -20°C to prevent the formation of azo-dimers or quinoid oxidation products.

Part 2: Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior, we must analyze the molecular interactions between the solute and the solvent.

Structural Analysis

The molecule features a benzene core with three distinct substituents that influence its polarity:

  • Amino Group (-NH₂): A hydrogen bond donor (H-donor) and acceptor. This is the primary site for solute-solvent interaction.

  • Methoxy Group (-OCH₃): A hydrogen bond acceptor. Increases lipophilicity slightly but maintains polar character.

  • Bromo & Methyl Groups: Lipophilic substituents that disrupt the crystal lattice packing, generally enhancing solubility in organic solvents compared to unsubstituted aniline.

Mechanism of Dissolution in DMSO

DMSO (Dimethyl Sulfoxide) is a polar aprotic solvent (


). It dissolves 3-Bromo-4-methoxy-2-methylaniline through two primary mechanisms:
  • Hydrogen Bonding: The oxygen atom of the DMSO sulfoxide group acts as a strong H-acceptor, forming stable hydrogen bonds with the protons of the aniline amino group (-NH₂).

  • Dipole-Dipole Interactions: The highly polar S=O bond in DMSO interacts with the permanent dipole moment of the substituted aniline ring.

Table 1: Physicochemical Properties & Solvent Compatibility

PropertyValue / DescriptionImplication for DMSO Solubility
LogP (Predicted) ~2.6Moderately lipophilic; requires organic solvent (water insoluble).
H-Bond Donors 1 (Amino group)Forms strong H-bonds with DMSO oxygen.
H-Bond Acceptors 2 (Amino + Methoxy)Interacts with solvent dipoles.
pKa (Aniline) ~3.5 - 4.0Weak base; remains non-ionized in neutral DMSO.
Water Solubility Low / InsolubleDMSO stocks must be diluted carefully into aqueous buffers to avoid crashing out.

Part 3: Experimental Protocols

Since specific saturation points can vary by batch and purity, the following Standard Operating Procedures (SOPs) are designed to validate solubility for your specific lot.

Workflow: Preparation of 100 mM Stock Solution

This protocol yields a standard stock solution suitable for biological assays or synthetic reactions.

Reagents:

  • 3-Bromo-4-methoxy-2-methylaniline (Solid)[1][2]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

Procedure:

  • Weighing: Accurately weigh 21.6 mg of the solid substance into a clean, dry 1.5 mL amber microcentrifuge tube.

    • Note: Amber tubes protect the aniline from photodegradation.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solid should dissolve rapidly to form a clear, colorless to pale yellow solution.

  • Verification: Visually inspect for undissolved particulates. If clear, the concentration is 100 mM .

Protocol: Determination of Saturation Limit

If a higher concentration is required (e.g., for process chemistry), follow this stepwise saturation method.

Solubility_Workflow Start Start: Weigh 50 mg Compound AddSolvent Add 0.5 mL DMSO (Target: 100 mg/mL) Start->AddSolvent Vortex Vortex & Sonicate (5 mins @ 25°C) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Success Solubility > 100 mg/mL Proceed to higher conc. Clear->Success Yes Fail Precipitate Remains Clear->Fail No AddMore Add 0.1 mL DMSO Recalculate Conc. Fail->AddMore AddMore->Vortex

Figure 1: Step-wise workflow for determining the saturation limit of the compound in DMSO.

Part 4: Troubleshooting & Optimization

Even with high theoretical solubility, practical issues can arise. Use this decision matrix to resolve common dissolution problems.

Table 2: Troubleshooting Matrix

IssueProbable CauseCorrective Action
Cloudiness / Haze Moisture contamination in DMSO.Use fresh, anhydrous DMSO. Water acts as an anti-solvent for this lipophilic compound.
Slow Dissolution Crystal lattice energy is high.Sonication: Sonicate in a water bath at 35–40°C for 5 minutes.
Color Change (Darkening) Oxidation of the aniline amine.Degas: Purge DMSO with nitrogen before use. Store stock at -20°C.
Precipitation in Media "Crashing out" upon dilution.Step-down Dilution: Dilute DMSO stock into an intermediate solvent (e.g., Ethanol) before adding to aqueous buffer, or ensure final DMSO conc. is <0.5%.

Part 5: Safety & Handling (E-E-A-T)

Warning: This protocol involves the use of DMSO, a potent solvent that penetrates skin and biological membranes.

  • Carrier Effect: DMSO effectively carries dissolved small molecules through the skin and into the bloodstream. 3-Bromo-4-methoxy-2-methylaniline is a halogenated aniline; many such compounds are toxic or potential mutagens.

  • PPE Requirements:

    • Gloves: Nitrile gloves are permeable to DMSO upon prolonged contact. Use Butyl rubber gloves or double-glove with Nitrile and change immediately if splashed.

    • Ventilation: Handle all solid weighing and solution preparation inside a certified chemical fume hood.

  • Waste Disposal: Do not dispose of DMSO solutions down the drain. Collect in a halogenated organic waste container.

References

  • PubChem Database. 3-Bromo-4-methoxy-2-methylaniline (Compound). National Library of Medicine. Available at: [Link]

  • European Patent Office. Synthesis of substituted anilines and solubility in acetonitrile (Patent Snippet). Cited in search results describing 19.06g in 250mL acetonitrile.[3]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Ed. (General reference for DMSO solubility mechanisms of anilines).

Sources

Methodological & Application

synthesis of 4-bromo-5-methoxy-1H-indazole from 3-Bromo-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-Bromo-5-methoxy-1H-indazole via Modified Jacobson Cyclization

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-bromo-5-methoxy-1H-indazole starting from 3-bromo-4-methoxy-2-methylaniline . This specific indazole scaffold is a high-value pharmacophore, particularly prevalent in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors and other kinase-targeting oncological agents.

The method described utilizes a Modified Jacobson Indazole Synthesis (also referred to as the "one-pot acetylation-nitrosation-cyclization" method). Unlike classical aqueous diazotization routes, which often suffer from poor solubility of substituted anilines and side reactions (diazo-coupling), this protocol employs isoamyl nitrite and acetic anhydride in an organic solvent. This approach ensures homogeneity, minimizes tar formation, and delivers high regioselectivity.

Key Advantages of this Protocol:

  • Safety: Avoids the isolation of potentially explosive dry diazonium salts.

  • Scalability: Designed for milligram-to-kilogram transition with controlled exotherms.

  • Purity: "Telescoped" deprotection step yields high-purity crystalline product, often negating the need for column chromatography.

Chemical Strategy & Mechanism

The transformation relies on the ability of o-methyl anilines to undergo intramolecular cyclization upon diazotization.

Retrosynthetic Logic
  • Disconnection: The N-N bond.

  • Precursor: An aniline with an ortho-methyl group.

  • Regiochemistry: The methyl group at position 2 of the aniline becomes the C-3 carbon of the indazole ring. Consequently, the bromine at position 3 and methoxy at position 4 of the aniline map directly to positions 4 and 5 of the indazole, respectively.

Mechanistic Pathway
  • Acetylation: The aniline is first converted to the acetanilide using acetic anhydride. This protects the amine and modulates its nucleophilicity.

  • Nitrosation: Isoamyl nitrite generates the N-nitroso-acetanilide species in situ.

  • Rearrangement & Cyclization: The N-nitroso intermediate undergoes a rearrangement (involving a 1,5-sigmatropic shift or radical mechanism) to the ortho-diazo species, which cyclizes onto the methyl group.

  • Deprotection: The reaction initially yields the 1-acetyl-indazole. An acidic or basic hydrolysis step is required to cleave the acetyl group and reveal the free N-H indazole.

ReactionMechanism cluster_legend Reaction Phase Start 3-Bromo-4-methoxy- 2-methylaniline Step1 N-Acetylation (Ac2O) Start->Step1 Inter1 N-Acetyl Intermediate Step1->Inter1 Step2 Nitrosation (Isoamyl Nitrite) Inter1->Step2 Inter2 N-Nitroso Species Step2->Inter2 Step3 Cyclization (Reflux) Inter2->Step3 Inter3 1-Acetyl-4-bromo- 5-methoxyindazole Step3->Inter3 Step4 Hydrolysis (HCl/Heat) Inter3->Step4 Product 4-Bromo-5-methoxy- 1H-indazole Step4->Product

Figure 1: Mechanistic pathway from aniline precursor to indazole target via the Modified Jacobson route.

Detailed Experimental Protocol

Reagents & Materials:

  • 3-Bromo-4-methoxy-2-methylaniline (1.0 eq)

  • Acetic Anhydride (

    
    ) (1.15 eq)
    
  • Potassium Acetate (KOAc) (1.1 eq)

  • Isoamyl Nitrite (1.5 eq)

  • Chloroform (

    
    ) or Toluene (Solvent, 10-15 volumes)
    
  • Concentrated HCl (for hydrolysis)

  • 50% NaOH solution (for neutralization)[1]

Phase 1: Cyclization (The "One-Pot" Assembly)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and an internal temperature probe.

  • Solubilization: Charge the flask with 3-Bromo-4-methoxy-2-methylaniline (e.g., 50.0 g) and Chloroform (350 mL). Stir at room temperature (20–25°C) until fully dissolved.

  • Acetylation: Add Acetic Anhydride (23.5 mL, 1.15 eq) dropwise over 10 minutes. The reaction is slightly exothermic; maintain temperature <40°C. Stir for 60 minutes.

    • Checkpoint: TLC or HPLC should show complete conversion to the acetanilide.

  • Activation: Add Potassium Acetate (24.0 g, 1.1 eq) to the mixture.

  • Nitrosation (Critical Step): Add Isoamyl Nitrite (45 mL, 1.5 eq) slowly via an addition funnel.

    • Safety Note: Isoamyl nitrite is volatile and a vasodilator. Work in a well-ventilated fume hood.

  • Cyclization: Heat the reaction mixture to reflux (approx. 60–65°C for chloroform). Maintain reflux for 16–20 hours .

    • Observation: The solution will darken (orange/brown).

  • Solvent Swap: Cool the mixture to 25°C. Distill off the organic solvent (Chloroform) under reduced pressure.

Phase 2: Hydrolysis & Isolation
  • Acidification: To the residue from Phase 1, add Water (100 mL) and Concentrated HCl (200 mL).

  • Deprotection: Heat the acidic mixture to 50–60°C for 2–3 hours.

    • Why: The cyclization yields the N-acetyl indazole. Acidic hydrolysis cleaves this acetyl group to release the free 1H-indazole.

  • Neutralization: Cool the reaction to <20°C (ice bath). Slowly add 50% NaOH solution dropwise, maintaining the internal temperature <35°C, until the pH reaches 10–11 .

    • Observation: The product will precipitate as a solid.[2]

  • Filtration: Filter the resulting suspension through a Büchner funnel.

  • Washing: Wash the filter cake with Water (2 x 100 mL) followed by cold Heptane (1 x 50 mL) to remove lipophilic impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Process Control & Troubleshooting

To ensure reproducibility, monitor the following critical parameters.

ParameterSpecificationImpact of Deviation
Anhydrous Conditions Moisture < 0.5%Water competes with isoamyl nitrite, reducing yield and increasing byproducts.
Temperature (Cyclization) Reflux (60-65°C)Too low: Incomplete cyclization. Too high: Degradation of diazo intermediate.
Ac2O Stoichiometry 1.1 – 1.2 eqExcess Ac2O makes the hydrolysis step longer; Insufficient leads to messy diazo-coupling.
pH (Workup) pH > 10The indazole NH is weakly acidic (

). Ensure neutral form precipitates, not the salt.
Workflow Diagram

Workflow Start Start: Aniline Precursor Dissolve Dissolve in CHCl3 Add Ac2O Start->Dissolve Check1 QC: Acetanilide Formed? Dissolve->Check1 Check1->Dissolve No (Stir longer) Reagents Add KOAc + Isoamyl Nitrite Check1->Reagents Yes Reflux Reflux 18h (Cyclization) Reagents->Reflux Distill Distill Solvent Reflux->Distill Hydrolysis Add HCl/Water Heat 50°C (Deprotection) Distill->Hydrolysis Neutralize Adjust pH to 11 (NaOH) Hydrolysis->Neutralize Filter Filter & Wash Neutralize->Filter End Final Product: 4-Bromo-5-methoxy-1H-indazole Filter->End

Figure 2: Step-by-step experimental workflow with Quality Control (QC) decision point.

References

  • BenchChem. Synthesis routes of 5-bromo-1H-indazole. (Protocol adapted for 4-bromo-5-methoxy analog). Retrieved from .

  • Vertex Pharmaceuticals. Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A. (Patent describing the modified Jacobson conditions for bromo-indazoles). Retrieved from .

  • Organic Syntheses. Indazole. Org. Synth. 1962, 42, 69. (Foundational text on Jacobson Indazole Synthesis mechanism). Retrieved from .

  • Sigma-Aldrich. 4-Bromo-5-methoxy-1H-indazole Product Data. (Physical property verification). Retrieved from .

Sources

procedure for diazotization of 3-Bromo-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the procedure for the diazotization of 3-Bromo-4-methoxy-2-methylaniline (CAS: 19056-41-8 analog/derivative). This specific aniline presents a dual challenge in synthesis:

  • Solubility: The lipophilic substituents (bromo, methoxy, methyl) significantly reduce solubility in standard aqueous mineral acids.

  • Steric Hindrance: The ortho-methyl group (position 2) creates steric bulk around the amine, potentially retarding the initial nitrosation step and requiring optimized agitation and temperature control.

This guide provides two distinct protocols:

  • Protocol A (Standard Aqueous/Organic Co-solvent): Ideal for scale-up and standard Sandmeyer/coupling applications.

  • Protocol B (Non-Aqueous/Organic): Ideal for moisture-sensitive downstream chemistry or high-throughput medicinal chemistry screens.

Chemical Mechanism & Rationale

The diazotization process involves the conversion of the primary amine into a diazonium salt (


) using a nitrosonium source (

).
Reaction Pathway

The reaction proceeds through the N-nitrosation of the free amine. Note that while the amine is protonated in acid, the reactive species is the small equilibrium concentration of the free base attacking the nitrosonium ion.

DiazotizationMechanism Amine 3-Bromo-4-methoxy- 2-methylaniline (Substrate) AcidSalt Anilinium Salt (Ar-NH3+) Amine->AcidSalt Acid (HX) Nitroso N-Nitrosamine (Intermediate) Amine->Nitroso Attack on NO+ AcidSalt->Amine Equilibrium Diazonium Diazonium Salt (Ar-N2+) Nitroso->Diazonium -H2O (Tautomerization) NaNO2 NaNO2/HX (NO+ Source) NaNO2->Nitroso

Figure 1: Mechanistic pathway for the diazotization of sterically hindered anilines.

Critical Factors for this Substrate
  • Electronic Effect: The 4-methoxy group is a strong electron donor (Resonance), which stabilizes the resulting diazonium cation, making it less prone to explosive decomposition than unsubstituted benzenediazonium salts.

  • Steric Effect: The 2-methyl group hinders the approach of the nitrosating agent. Implication: Vigorous stirring is non-negotiable to overcome mass transfer limitations, especially if the anilinium salt precipitates.

Safety & Pre-requisites

WARNING: Diazonium salts are energetic and potentially explosive if allowed to dry. Always keep them in solution or suspension at


.
  • PPE: Full face shield, heavy nitrile gloves, lab coat.

  • Engineering Controls: Fume hood required (NOx gas evolution).

  • Quenching: Have a solution of sulfamic acid or urea ready to destroy excess nitrous acid.

Protocol A: Modified Aqueous Method (Acetic Acid Co-solvent)

Application: Best for gram-scale synthesis where the diazonium salt will be used immediately for Sandmeyer reactions (to -Cl, -Br, -CN) or azo coupling. Rationale: The use of Acetic Acid (AcOH) solves the solubility issue of the lipophilic aniline, preventing the formation of an impenetrable "brick" of salt that traps unreacted amine.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
Substrate 1.0Starting Material
Glacial Acetic Acid 5-10 VolSolvent/Solubilizer
H2SO4 (conc.) 2.5Proton Source / Dehydrating agent
NaNO2 (aq, 40%) 1.1 - 1.2Nitrosating Agent
Urea TraceScavenger (post-reaction)
Step-by-Step Procedure
  • Dissolution:

    • In a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring is often insufficient for slurries) and a thermometer, charge the 3-Bromo-4-methoxy-2-methylaniline (1.0 equiv).

    • Add Glacial Acetic Acid (5 mL per gram of substrate). Stir until fully dissolved.

    • Note: If the solution is dark, activated carbon treatment is recommended before proceeding.

  • Acidification & Precipitation:

    • Cool the mixture to 10-15°C .

    • Dropwise, add Concentrated H2SO4 (2.5 equiv).

    • Observation: The anilinium sulfate salt will likely precipitate as a fine white/off-white slurry. This is expected.

    • Cool the slurry further to 0-5°C using an ice/salt bath.

  • Diazotization:

    • Prepare a solution of NaNO2 (1.1 equiv) in minimum water (approx. 2 mL water per g NaNO2).

    • Add the NaNO2 solution sub-surface (via dropping funnel with tip submerged) over 20-30 minutes.

    • Control: Maintain internal temperature < 5°C . Exotherms can lead to phenol formation (hydrolysis).

    • Visual Check: The slurry should thin out as the soluble diazonium salt forms. The mixture often turns clear yellow or orange.

  • Endpoint Determination:

    • After addition, stir for 30 minutes at 0°C.

    • Starch-Iodide Test: Spot a drop of the reaction mixture onto starch-iodide paper. Instant blue/black color indicates excess nitrous acid (Required condition).

    • If negative, add more NaNO2 (0.1 equiv increments) and re-test.

  • Quenching:

    • Add solid Urea or Sulfamic Acid portion-wise until the starch-iodide test is negative (removes excess HNO2 to prevent side reactions in the next step).

  • Usage:

    • The resulting solution of 3-bromo-4-methoxy-2-methylbenzenediazonium sulfate is ready for immediate use.

Protocol B: Non-Aqueous Organic Method (t-BuONO)

Application: Ideal for anhydrous conditions (e.g., Sandmeyer iodination, fluorination, or radical C-H activation). Rationale: Avoids water entirely, minimizing phenol byproducts and handling issues.

Reagents
ReagentEquiv.[1]Role
Substrate 1.0Starting Material
Acetonitrile (MeCN) 10 VolSolvent (Polar Aprotic)
p-Toluenesulfonic Acid (pTsOH) 3.0Acid Source (Soluble)
t-Butyl Nitrite (t-BuONO) 1.5Organic Nitrite Source
Step-by-Step Procedure
  • Setup:

    • Flame-dry a round-bottom flask under Nitrogen/Argon.

    • Add 3-Bromo-4-methoxy-2-methylaniline (1.0 equiv) and p-TsOH·H2O (3.0 equiv).

    • Add Acetonitrile (dry). Stir to dissolve.

  • Reaction:

    • Cool to 0°C .

    • Add t-Butyl Nitrite (1.5 equiv) dropwise via syringe.

    • Allow the reaction to warm to Room Temperature (20-25°C) over 1 hour.

  • Completion:

    • The diazonium tosylate usually precipitates or remains as a stable solution.

    • Add diethyl ether to fully precipitate the salt if isolation is absolutely necessary (not recommended; use in situ).

Process Validation & Troubleshooting

Workflow Decision Tree

Workflow Start Start: 3-Bromo-4-methoxy- 2-methylaniline CheckSolubility Is downstream chemistry water-sensitive? Start->CheckSolubility WaterSensitive YES: Use Protocol B (MeCN / t-BuONO) CheckSolubility->WaterSensitive Anhydrous NotSensitive NO: Use Protocol A (AcOH / H2SO4 / NaNO2) CheckSolubility->NotSensitive Standard Validation Validation: 1. Starch-Iodide (Blue = Excess HNO2) 2. Beta-Naphthol (Red ppt = Diazo present) WaterSensitive->Validation NotSensitive->Validation

Figure 2: Decision matrix for selecting the appropriate diazotization protocol.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No reaction (Starch-Iodide negative) Nitrite consumed by side reaction or insufficient addition.Check stoichiometry. Ensure NaNO2 is fresh.
Thick slurry formed, stirring stopped Anilinium salt precipitation due to low solubility.Add more AcOH. Switch to mechanical stirring.
Evolution of gas (N2) at 0°C Decomposition of diazonium salt.Temperature is too high. Cool to -5°C. Check if 4-OMe is destabilizing (unlikely, usually stabilizes).
Dark tar formation Self-coupling or oxidation.Ensure solution is acidic (pH < 1) before nitrite addition. Add nitrite slower.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General Diazotization Protocols).

  • Organic Syntheses. o-Bromotoluene (Diazotization of o-Toluidine). Org. Synth. 1929 , 9, 22. (Protocol for ortho-methyl anilines).

  • Filimonov, V. D., et al. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters, 2008 , 10(18), 3961–3964. (Basis for Protocol B).

  • PubChem. 3-Bromo-4-methoxyaniline Compound Summary. (Structural analog data).

Sources

Application Notes & Protocols: Leveraging 3-Bromo-4-methoxy-2-methylaniline in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of 3-Bromo-4-methoxy-2-methylaniline, a highly functionalized and versatile intermediate for pharmaceutical research and development. We will dissect its strategic importance, detail its application in cornerstone synthetic reactions, and provide robust, field-proven protocols for its use. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to optimize and adapt these methods for their specific drug discovery campaigns.

Strategic Importance in Medicinal Chemistry

Substituted anilines are classified as "privileged structures" in medicinal chemistry, forming the backbone of a vast number of therapeutic agents due to their synthetic accessibility and ability to form critical interactions with biological targets.[1][2] 3-Bromo-4-methoxy-2-methylaniline is an exemplary building block within this class, engineered with a unique combination of functional groups that offer multi-dimensional control over synthetic strategy and resulting molecular properties.

  • The Bromine Atom: This is the primary reactive handle, strategically positioned for a variety of powerful palladium-catalyzed cross-coupling reactions. It allows for the precise and efficient introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which is fundamental to building the complex molecular architectures of modern drugs.[3][4]

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring, which can modulate reaction kinetics in cross-coupling reactions.[5] Furthermore, it can act as a hydrogen bond acceptor in ligand-receptor interactions and can improve the metabolic stability and solubility of the final compound.

  • The Methyl Group (-CH₃): The ortho-methyl group provides steric influence that can guide reaction regioselectivity and conformationally lock the aniline in a preferred orientation. This steric hindrance can be crucial for achieving selectivity when targeting specific enzyme active sites, such as the ATP-binding pocket of kinases.[6]

  • The Amine Group (-NH₂): The nucleophilic amino group is a key pharmacophoric feature, often responsible for forming critical hydrogen bonds with protein targets.[2] It also serves as a synthetic handle for further derivatization, such as acylation or alkylation.

This trifecta of functionalities makes 3-Bromo-4-methoxy-2-methylaniline a sought-after intermediate for synthesizing targeted therapeutics, particularly in oncology, where it has been utilized in the development of kinase inhibitors targeting enzymes like Bruton's tyrosine kinase (BTK) and Src kinase.[7][8]

Physicochemical & Safety Data

Proper handling and characterization are paramount. The key properties of 3-Bromo-4-methoxy-2-methylaniline are summarized below.

PropertyValueReference
CAS Number 19056-41-8[9]
Molecular Formula C₈H₁₀BrNO[10]
Molecular Weight 216.08 g/mol [10]
Appearance Solid[9]
Purity >96.0% (GC)[9]
Storage Room Temperature, recommended <15°C in a cool, dark place[9]

Safety Information: Based on available data, this compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin irritation.[9] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9] Consult the full Safety Data Sheet (SDS) from your supplier before use.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aniline ring is the gateway to molecular complexity. Palladium-catalyzed reactions are the most efficient and versatile methods to leverage this functionality.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is an indispensable tool for constructing the arylamine linkage present in a vast number of pharmaceuticals.[5] This reaction couples the aryl bromide intermediate with a primary or secondary amine, enabling the synthesis of diverse and complex nitrogen-containing scaffolds.

Causality Behind the Protocol: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are essential as they promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to release the product.[11] A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.

pd0 L-Pd(0) Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add arbr 3-Bromo-4-methoxy- 2-methylaniline (Ar-Br) arbr->oxidative_add r2nh Amine (R₂NH) amine_complex L-Pd(II)(Ar)(Br) (R₂NH) r2nh->amine_complex Coordination base Base deprotonation Base-Assisted Deprotonation base->deprotonation oxidative_add->amine_complex Forms Pd(II) complex amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex deprotonation->amido_complex Forms amido complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Product (Ar-NR₂) reductive_elim->product Forms C-N bond

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized starting point based on established methodologies for electron-rich aryl bromides and should be optimized for each specific amine coupling partner.[5]

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-4-methoxy-2-methylaniline (1.0 equiv), the desired amine (1.1-1.5 equiv), the palladium precatalyst (see table below, 1-5 mol%), and the phosphine ligand (1.1-1.2 times the mol of Pd).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (see table below, 1.5-2.5 equiv) followed by the anhydrous solvent (e.g., Toluene, Dioxane, or THF, ~0.1-0.5 M concentration).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Table: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended OptionsRationale & Causality
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, effective, and air-stable sources of Pd(0) and Pd(II) respectively.[5]
Phosphine Ligand XPhos, RuPhos, t-BuXPhosBulky, electron-rich monophosphine ligands that are highly effective for coupling with sterically hindered or electron-rich aryl halides.[12]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong base is needed for amine deprotonation. NaOtBu is very effective but base-sensitive functional groups may require weaker bases like K₃PO₄.[11][12]
Solvent Toluene, 1,4-DioxaneAprotic solvents with high boiling points are preferred to ensure solubility and allow for necessary reaction temperatures.[13]
Temperature 80 - 110 °CDependent on substrate reactivity and catalyst system; higher temperatures are often required to drive the reaction to completion.[5]
Suzuki-Miyaura Coupling: Architecting C-C Bonds

The Suzuki-Miyaura coupling is the gold standard for forming C-C bonds, particularly for creating biaryl structures that are prevalent in kinase inhibitors.[4] This reaction pairs our aryl bromide intermediate with an organoboron reagent (boronic acid or ester) to forge a new C-C bond with exceptional functional group tolerance.

Causality Behind the Protocol: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The subsequent, and often rate-determining, step is transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex. Reductive elimination then forms the C-C bond and regenerates the Pd(0) catalyst.

pd0 L-Pd(0) Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add arbr 3-Bromo-4-methoxy- 2-methylaniline (Ar-Br) arbr->oxidative_add rboronic Aryl Boronic Acid (R-B(OH)₂) transmetalation Transmetalation rboronic->transmetalation Activated by base base Base (e.g., K₃PO₄) base->rboronic transmetalation_complex L-Pd(II)(Ar)(Br) oxidative_add->transmetalation_complex transmetalation_complex->transmetalation biaryl_complex L-Pd(II)(Ar)(R) transmetalation->biaryl_complex Forms biaryl complex reductive_elim Reductive Elimination biaryl_complex->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Product (Ar-R) reductive_elim->product Forms C-C bond

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point; optimization may be required based on the specific boronic acid used.[4][14]

  • Vessel Preparation: In a round-bottom flask or Schlenk tube, combine 3-Bromo-4-methoxy-2-methylaniline (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv, see table below).

  • Reagent Addition: Add the solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (see table below, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the specified temperature (typically 70-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS, typically 2-18 hours).

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Table: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended OptionsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃, PdCl₂(dppf)Pd(PPh₃)₄ is a reliable Pd(0) source. In situ generation from Pd(OAc)₂ and a ligand is also common. PdCl₂(dppf) is excellent for challenging substrates.[4][15]
Base K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃An aqueous base is required to activate the boronic acid for transmetalation. K₃PO₄ is often a good first choice for its balance of reactivity and mildness.[14][15]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is necessary to dissolve both the organic starting materials and the inorganic base.[4]
Temperature 70 - 100 °CHeating is generally required to drive the catalytic cycle, especially the transmetalation and reductive elimination steps.

Application Case Study: Scaffolding for Kinase Inhibitors

The aniline scaffold is a cornerstone in the design of kinase inhibitors, which are critical for cancer therapy.[1][2] These drugs typically function as ATP-competitive inhibitors, where the aniline nitrogen and its substituents form key hydrogen bonds within the ATP-binding pocket of the kinase, disrupting downstream signaling pathways that control cell growth and proliferation.[1]

3-Bromo-4-methoxy-2-methylaniline is an ideal starting point for building novel kinase inhibitors. The core strategy involves using the bromine atom as an anchor point to couple with a heterocyclic core (e.g., pyrimidine, quinoline, or pyrrolo[2,3-d]pyrimidine), which is a common feature of many approved kinase inhibitor drugs.[16][17]

Caption: Synthetic workflow for kinase inhibitors from the target intermediate.

For instance, a synthetic campaign could involve a Buchwald-Hartwig amination between 3-Bromo-4-methoxy-2-methylaniline and a 4-chloro-pyrrolo[2,3-d]pyrimidine core. The resulting intermediate directly mimics the core structure of potent EGFR, PDGFR-β, and VEGFR-2 inhibitors.[16] The methoxy and methyl groups on the aniline ring would then probe specific pockets of the kinase active site, potentially enhancing potency and selectivity.

Conclusion and Future Outlook

3-Bromo-4-methoxy-2-methylaniline is a high-value, strategically functionalized intermediate that provides chemists with a robust platform for rapid lead generation and optimization in drug discovery. Its true power is unlocked through modern palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex C-N and C-C bonds that are central to the architecture of contemporary pharmaceuticals.

Looking forward, the broader field of medicinal chemistry continues to evolve. While anilines remain a vital component of the drug discovery toolkit, there is growing interest in developing aniline bioisosteres to mitigate potential metabolic liabilities and improve drug safety profiles.[18][19] The synthetic methodologies detailed here for 3-Bromo-4-methoxy-2-methylaniline are directly translatable to the synthesis and incorporation of these next-generation building blocks, ensuring that the fundamental principles of cross-coupling will continue to drive innovation in the creation of safer and more effective medicines.

References

  • Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. Benchchem.
  • Unlocking Potential: A Technical Guide to the Research Applications of Substituted Anilines. Benchchem.
  • Aniline replacement in drug-like compounds. Cresset Group.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Buchwald–Hartwig amin
  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PMC.
  • What is 3-Bromo-2-methylaniline?. ChemicalBook.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
  • Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Method for preparing 3-bromo-4-methoxyaniline.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.
  • 3-Bromo-4-methoxyaniline. Oakwood Chemical.
  • 3-Bromo-4-methoxyaniline. Tokyo Chemical Industry (India) Pvt. Ltd.
  • CuI/4-Hydro-l-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with N-Boc Hydrazine and Aqueous Ammonia.

Sources

Application Note AN-2026: Strategic Nucleophilic Functionalization of Bromo-Methoxy-Methylanilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The bromo-methoxy-methylaniline scaffold represents a "privileged but problematic" motif in drug discovery. While the combination of halogen, amine, and electron-donating groups (EDGs) offers multiple vectors for diversification, it presents a distinct chemoselectivity paradox :

  • Electronic Deactivation: The benzene ring is highly electron-rich due to the methoxy (-OMe), methyl (-Me), and amino (

    
    ) groups.[1] This renders the ring effectively inert to classical Nucleophilic Aromatic Substitution (
    
    
    
    ) which requires electron-deficient arenes.[1]
  • Competitive Nucleophilicity: The aniline nitrogen is a potent nucleophile.[1] Any attempt to displace the bromine (Br) with an external nucleophile runs the high risk of self-coupling (homodimerization), where the substrate acts as both electrophile (at Br) and nucleophile (at N).[1]

Therefore, "substitution" on this scaffold must be approached via Transition-Metal Catalyzed Cross-Coupling (mimicking substitution) or controlled N-Alkylation .[1] This guide details the protocols to navigate these competing reactivities.

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the correct experimental setup.

SubstitutionStrategy Start Target Transformation? TargetN Modify the Amine (-NH2) (N-Alkylation/Acylation) Start->TargetN TargetBr Displace the Bromine (-Br) (C-C, C-N, or C-O Bond) Start->TargetBr ProtocolA Protocol A: Direct N-Alkylation (SN2 Mechanism) TargetN->ProtocolA CheckProtect Is the Amine Protected? TargetBr->CheckProtect ProtocolB Protocol B: Pd-Catalyzed Buchwald-Hartwig (C-N Formation) CheckProtect->ProtocolB Yes (Target: Amine) ProtocolC Protocol C: Cu-Catalyzed Ullmann Etherification (C-O Formation) CheckProtect->ProtocolC Yes (Target: Ether) ProtectFirst CRITICAL STEP: Protect Amine (Boc/Acetyl) to prevent polymerization CheckProtect->ProtectFirst No ProtectFirst->ProtocolB ProtectFirst->ProtocolC

Figure 1: Strategic workflow for functionalizing bromo-methoxy-methylanilines. Note that Br-displacement requires N-protection to avoid self-polymerization.

Protocol A: N-Alkylation (The Aniline as Nucleophile)

Context: This utilizes the aniline nitrogen as the nucleophile to displace a leaving group on an external alkyl halide (


).[1]
Challenge:  Preventing over-alkylation (formation of quaternary ammonium salts).
Methodological Guidelines
  • Base Selection: Use mild inorganic bases (

    
     or 
    
    
    
    ) to scavenge acid without promoting elimination of the alkyl halide.[1]
  • Solvent: Polar aprotic solvents (DMF, CH3CN) accelerate the reaction but require aqueous workup.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve bromo-methoxy-methylaniline (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes.
    
  • Electrophile Addition: Add the alkyl halide (R-X, 1.1 equiv) dropwise.[1]

    • Note: If R-X is highly reactive (e.g., Methyl Iodide), cool to 0°C during addition.[1]

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LCMS.[1]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    

Protocol B: Buchwald-Hartwig Amination (Displacing Br)[1]

Context: Replacing the Bromine with an external amine. Scientific Integrity: Because the ring is electron-rich (OMe/Me groups), oxidative addition of the Pd catalyst into the C-Br bond is slower than for electron-deficient rings. You must use electron-rich, bulky phosphine ligands to facilitate this step and prevent catalyst deactivation.[1]

Ligand Selection Table
LigandApplication ContextWhy?
BrettPhos Primary AminesPrevents

-hydride elimination; highly active for hindered substrates.[1]
RuPhos Secondary AminesExcellent stability; promotes reductive elimination in sterically congested systems.[1]
XPhos General PurposeGood balance of steric bulk and electron density for aryl bromides.[1]
BINAP Chelation ControlUseful if the substrate has side-chains that might chelate Pd.
Mechanism Visualization

The catalytic cycle relies on the delicate balance of the Pd(0)/Pd(II) redox couple.

BuchwaldCycle Step1 1. Oxidative Addition (Pd inserts into Ar-Br) Step2 2. Amine Coordination (R-NH2 binds Pd) Step1->Step2 Step3 3. Deprotonation (Base removes H from N) Step2->Step3 Step4 4. Reductive Elimination (Product Release + Pd(0) Regens) Step3->Step4 Pd0 Active Catalyst L-Pd(0) Step4->Pd0 Pd0->Step1

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle.[1] Step 1 is rate-limiting for electron-rich rings.

Step-by-Step Protocol

Pre-requisite: The aniline nitrogen on the substrate must be protected (e.g., N-Boc-bromo-methoxy-methylaniline).[1]

  • Catalyst Prep (Glovebox preferred or Schlenk line):

    • Charge a reaction vial with

      
       (2 mol%) and BrettPhos  (4 mol%).
      
    • Add anhydrous 1,4-Dioxane (1 mL/mmol substrate).[1] Stir at 100°C for 2 mins to pre-form the active catalyst (solution turns from dark purple to orange/brown).

  • Substrate Loading:

    • Add the N-protected aryl bromide (1.0 equiv).[1]

    • Add the external amine (1.2 equiv).[1]

    • Add NaOtBu (Sodium tert-butoxide) (1.4 equiv).[1]

  • Reaction:

    • Seal the vial and heat to 100°C for 12–18 hours.

    • Checkpoint: If conversion is low after 6 hours, add a second portion of catalyst.[1]

  • Workup: Filter through a pad of Celite (eluting with DCM). Concentrate and purify via flash chromatography.

Protocol C: Ullmann-Type Etherification (C-O Formation)[1]

Context: Converting the Bromine to a Phenol or Ether. Causality: Copper catalysis is preferred over Palladium for C-O bond formation due to lower cost and different mechanistic selectivity (radical-anionic pathways).[1]

Step-by-Step Protocol
  • Reagents:

    • Substrate: N-protected bromo-methoxy-methylaniline (1.0 equiv).[1]

    • Alcohol: R-OH (Use as solvent if liquid, or 2.0 equiv in Toluene).[1]

    • Catalyst: CuI (10 mol%).[1]

    • Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine (20 mol%).[1]

    • Base:

      
       (2.0 equiv).[1]
      
  • Procedure:

    • Combine all solids in a screw-cap pressure tube.

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add solvent (Toluene or neat alcohol).[1]

    • Heat to 110°C for 24 hours.

  • Note: This reaction is heterogeneous. Vigorous stirring is mandatory.[1]

Safety & Handling (E-E-A-T Compliance)

Hazard Identification for Bromo-Methoxy-Methylanilines: Based on SDS data for similar halogenated anilines (e.g., 4-bromo-3-methoxyaniline), these compounds are classified as:

  • Acute Tox. 3 (Oral/Dermal): Toxic if swallowed or in contact with skin.[1][2]

  • STOT RE 2: May cause damage to organs (blood/hematopoietic system) through prolonged exposure (methemoglobinemia risk).[1]

Operational Safety:

  • Ventilation: All weighing must occur in a fume hood or glovebox.[1]

  • Waste: Aqueous layers from workups often contain copper or palladium residues and must be segregated into Heavy Metal Waste streams, not general organic waste.[1]

References

  • Buchwald-Hartwig Amination Overview & Mechanism Source: Wikipedia / BenchChem URL:[Link][1][3][4]

  • Catalyst Selection for Electron-Rich Aryl Bromides Source: Science / ResearchGate (Key papers by Buchwald, S.L.)[1] URL:[Link]

  • Ullmann Reaction Protocols and Ligand Accelerants Source: Organic Chemistry Portal URL:[Link][1]

  • Nucleophilic Substitution on Electron-Rich Rings (Theory) Source: Chemistry LibreTexts URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of 3-Bromo-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 3-Bromo-4-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this key chemical intermediate. Our goal is to provide you with in-depth technical guidance to prevent its oxidation during storage, ensuring the integrity and reliability of your experiments. Aromatic amines, particularly substituted anilines like this one, are susceptible to degradation, which can compromise experimental outcomes. This document outlines the causes of this degradation and provides actionable protocols to maintain the compound's purity and reactivity.

Frequently Asked Questions (FAQs)

Q1: My 3-Bromo-4-methoxy-2-methylaniline has changed color from a light yellow or off-white to a brownish or reddish hue. What happened?

This color change is a classic indicator of oxidation.[1] Anilines are prone to oxidation when exposed to atmospheric oxygen and light, leading to the formation of highly colored polymeric impurities.[1][2] The initial product is often a nitroso or nitro compound, which can then polymerize into complex, colored structures.

Q2: Will this color change affect my experiment?

Yes, significantly. The presence of oxidation byproducts means your starting material is no longer pure. These impurities can lead to lower yields, unexpected side reactions, and difficulties in purification. For applications in drug development, starting with a degraded intermediate can compromise the entire synthetic route and the purity of the final active pharmaceutical ingredient.

Q3: Is 3-Bromo-4-methoxy-2-methylaniline particularly sensitive?

Yes. The electron-donating groups on the aniline ring (methoxy and methyl) increase the electron density of the aromatic system, making the amino group more susceptible to oxidation compared to unsubstituted aniline.

Q4: I stored the compound in a sealed vial in the refrigerator. Why did it still oxidize?

While refrigeration slows down reaction rates, it does not prevent oxidation if oxygen is present in the vial's headspace.[3] Furthermore, if the container is not properly sealed, atmospheric moisture can be introduced, which can also affect stability.[3] For long-term storage, an inert atmosphere is crucial.[4][5]

Troubleshooting Guide: Diagnosing and Solving Storage Issues

This section addresses specific problems you might encounter and provides step-by-step solutions.

Observed Problem Probable Cause Recommended Solution
Color Change (Yellow to Brown/Red) Exposure to oxygen and/or light.[1]1. Assess Purity: Use techniques like TLC or NMR to determine the extent of degradation. 2. Purification (if feasible): If the degradation is minor, consider repurification by column chromatography or recrystallization. A patent for a similar compound, 3-bromo-4-methoxyaniline, describes obtaining it as a yellow powdery solid after filtration and drying, which can serve as a purity benchmark.[6][7] 3. Implement Proper Storage: Discard heavily degraded material and store new batches under an inert atmosphere (see Best Practices below).
Decreased Yield in Subsequent Reactions Loss of active compound due to oxidation; impurities interfering with the reaction.1. Confirm Reagent Purity: Before starting a reaction, always check the appearance of the aniline. 2. Use Fresh or Purified Material: For critical experiments, it is best to use a freshly opened bottle or repurified material. 3. Optimize Reaction Conditions: Ensure your reaction setup is also free of excess oxygen by using degassed solvents and maintaining an inert atmosphere throughout the experiment.[8]
Formation of Insoluble Particulates Polymerization of oxidation products.[1][2]1. Do Not Use: The presence of insoluble matter indicates significant degradation. The material should be disposed of according to safety guidelines.[9] 2. Review Storage Protocol: This level of degradation points to a major failure in storage conditions, likely prolonged exposure to air and light.[1][2] Re-evaluate your entire storage and handling workflow.

Best Practices for Storage and Handling

To ensure the long-term stability of 3-Bromo-4-methoxy-2-methylaniline, a multi-faceted approach to storage and handling is required. The core principle is the rigorous exclusion of atmospheric oxygen and light.

Choosing the Right Container

The primary container is your first line of defense.

  • Material: Use amber glass bottles to protect the compound from light.[4] Glass is generally inert to substituted anilines.[3]

  • Seal: For optimal protection, use containers with a high-integrity seal. The industry standard for air-sensitive reagents is a bottle with a septum-lined cap, often referred to by trade names like Sure/Seal™.[10][11] This allows for the removal of the compound via syringe without compromising the inert atmosphere inside.

Establishing an Inert Atmosphere

Oxygen is the primary driver of degradation. Therefore, displacing it with an inert gas is the most critical step.

  • Inert Gas: Use dry nitrogen (N₂) or argon (Ar). Argon is denser than air and can provide a more stable blanket, but nitrogen is more economical and sufficient for most applications.

  • Procedure for Blanketing:

    • If the compound is in its original packaging, and it is not a septum-sealed bottle, transfer it to a suitable container inside a glovebox.

    • If a glovebox is not available, you can use a Schlenk line or a simple dual-manifold system. Place the solid in a flask, evacuate the air carefully (to avoid pulling the fine powder into the vacuum line), and backfill with the inert gas. Repeat this cycle 3-5 times.

    • For routine access, use a septum-sealed bottle. Puncture the septum with a needle connected to the inert gas line to create a positive pressure, and another needle to vent. After a few minutes, the headspace will be purged of air.

G cluster_prep Preparation cluster_purging Inerting Process cluster_storage Storage Conditions start Receive or Synthesize 3-Bromo-4-methoxy-2-methylaniline choose_container Select Amber Glass Vial with Septum Cap start->choose_container transfer Transfer Solid to Vial (Preferably in a Glovebox) choose_container->transfer purge Purge Headspace with Dry Nitrogen or Argon transfer->purge Evacuate/Backfill Cycle seal Seal Tightly and Wrap with Parafilm purge->seal store Store in a Cool, Dark Place (e.g., Refrigerator < 4°C) seal->store log Log and Date the Sample store->log

Optimal Storage Conditions
  • Temperature: Store the container in a cool, dry place.[12] A refrigerator (2-8°C) is generally recommended to minimize the rate of any potential degradation. Avoid freezing unless specified by the manufacturer, as this can introduce moisture through condensation cycles.

  • Light: Keep the compound in the dark, either by using an amber vial or by placing a clear vial inside a light-blocking secondary container.[2]

  • Moisture: Anilines can be hygroscopic.[3] Storing in a desiccator, especially if the container will be accessed frequently, can provide an additional layer of protection against moisture.

Safe Handling Protocol

Proper handling during use is just as important as long-term storage.

G Aniline Substituted Aniline (Electron-Rich) Radical Anilinyl Radical Cation Aniline->Radical Initial Oxidation Dimer Dimerization Radical->Dimer Coupling Polymer Colored Polymeric Impurities (e.g., Polyaniline) Dimer->Polymer Further Oxidation & Polymerization Oxygen O₂ (Air) Oxygen->Radical Light Light (hv) Light->Radical

Experimental Protocol: Transferring the Compound Using Syringe Technique

This protocol is for transferring the solid from a septum-sealed (e.g., Sure/Seal™) bottle.[10][11]

  • Preparation: Ensure all glassware (e.g., reaction flask) is clean and oven-dried to remove adsorbed moisture.[10][11] Assemble the reaction glassware and flush it with dry nitrogen or argon.

  • Pressurize the Bottle: Puncture the septum of the storage bottle with a needle connected to a nitrogen/argon line. Use a second needle as a vent.

  • Weighing the Sample: In a separate, tared, and inert-gas-flushed vial, weigh the desired amount of 3-Bromo-4-methoxy-2-methylaniline. This is often done by difference.

  • Dissolution & Transfer: If the next step involves a solution, dissolve the weighed solid in an anhydrous, degassed solvent. Use a clean, dry syringe to draw up the solution and transfer it to the reaction flask.

  • Resealing: After removing the desired amount, remove the vent and gas needles. It is good practice to wrap the septum area with electrical tape or parafilm to cover the puncture holes and ensure a tight seal for future storage. Replace the polypropylene cap if one was provided.[10]

By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of 3-Bromo-4-methoxy-2-methylaniline and ensure the reproducibility and success of your research and development efforts.

References

  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Biognost Ltd. (2016, November 18). ANILINE, ALCOHOLIC SOLUTION. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - 2-Bromo-4-methylaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • PubChem. (n.d.). 3-Bromo-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-bromo-4-methylaniline. NIST WebBook. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Reactivity Challenges with Sterically Hindered Bromo-Anilines

Author: BenchChem Technical Support Team. Date: February 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Technical Guide for Solving Low Reactivity of Sterically Hindered Bromo-Anilines in Cross-Coupling Reactions

This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated protocols to address the common challenges associated with the low reactivity of sterically hindered bromo-anilines in palladium-catalyzed cross-coupling reactions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries. For more detailed solutions, please refer to the Troubleshooting Guide.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a sterically hindered bromo-aniline is failing or giving very low yields. What is the primary cause?

A1: The principal cause is almost always the severe steric hindrance around the carbon-bromine bond and the aniline's nitrogen atom.[1] This bulkiness impedes crucial steps in the catalytic cycle, namely the initial oxidative addition of the palladium catalyst to the C-Br bond and the final reductive elimination to form the desired product.[2][3]

Q2: Which class of ligands is most effective for these challenging substrates?

A2: Bulky, electron-rich phosphine ligands are essential.[4] Ligands such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) and highly hindered alkylphosphines (e.g., tri-tert-butylphosphine) have demonstrated superior performance.[4][5] These ligands promote the formation of monoligated, highly reactive Pd(0) species that are necessary to overcome the steric barrier.[6]

Q3: Can I use standard palladium precursors like Pd(PPh₃)₄?

A3: While Pd(PPh₃)₄ can be effective in some cases, it often fails with highly hindered substrates. Modern catalyst systems, including pre-formed palladium-ligand pre-catalysts or the in-situ generation of the active catalyst from sources like Pd₂(dba)₃ or Pd(OAc)₂ combined with a specialized bulky ligand, are generally more robust and reproducible.[4]

Q4: How critical is the choice of base?

A4: The base is extremely critical. For Suzuki-Miyaura couplings, strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required to facilitate the transmetalation step.[1][4] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically necessary.[1][4] The base must be anhydrous and of high purity.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a systematic, cause-and-solution approach.

Problem 1: No or Minimal Product Formation (<10% Conversion)
  • Potential Cause 1: Inefficient Oxidative Addition. The Pd(0) catalyst is failing to insert into the sterically shielded C-Br bond. This is often the rate-limiting step.[7]

    • Solution A: Enhance Ligand Steric Bulk and Electron-Donating Ability. Switch to a more advanced biaryl phosphine ligand. The increased steric bulk helps to stabilize the monoligated Pd(0) species, which is more reactive in oxidative addition than bis-ligated species.[5][6]

    • Solution B: Increase Reaction Temperature. Higher temperatures (e.g., 80-120 °C) can provide the necessary activation energy to overcome the steric repulsion.[1]

    • Solution C: Switch Palladium Precursor. Use a Pd(0) source like Pd₂(dba)₃ or a highly active pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction to Pd(0).

  • Potential Cause 2: Catalyst Deactivation. The active catalyst is decomposing before significant turnover can occur, often indicated by the formation of palladium black.

    • Solution A: Ensure Rigorous Inert Atmosphere. Oxygen can oxidize the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[3] Degas solvents thoroughly (e.g., via freeze-pump-thaw or sparging with argon) and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

    • Solution B: Check Reagent Purity. Impurities in solvents, starting materials, or the base can poison the catalyst. Use anhydrous solvents and high-purity reagents.

Problem 2: Reaction Stalls at Intermediate Conversion (e.g., 30-50%)
  • Potential Cause 1: Difficult Reductive Elimination. The final C-C or C-N bond-forming step is sterically hindered, leading to a build-up of the Pd(II) intermediate.

    • Solution A: Modify Ligand Structure. Some ligands are specifically designed to accelerate reductive elimination. The unique architecture of certain biaryl phosphines facilitates this step even with bulky substrates.[5][8]

    • Solution B: Change Solvent. The solvent can influence the geometry and stability of the intermediates. Switching from ethereal solvents like dioxane or THF to aromatic solvents like toluene, or vice-versa, can sometimes have a profound effect.

  • Potential Cause 2: Product Inhibition. The coupled product may coordinate to the palladium center, inhibiting further catalytic cycles.

    • Solution: Increase Catalyst Loading. While not ideal for efficiency, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome product inhibition and drive the reaction to completion.

Problem 3: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)
  • Potential Cause 1: Hydrodehalogenation. The bromo-aniline is being reduced, replacing the bromine with a hydrogen atom.

    • Solution: Scrutinize Reagent and Solvent Purity. This side reaction is often caused by trace amounts of water or other protic impurities. Ensure all reagents, especially the base and solvent, are scrupulously dry.

  • Potential Cause 2: Boronic Acid Homocoupling (Suzuki Reaction). The boronic acid is coupling with itself to form a biaryl byproduct.

    • Solution A: Optimize Pd:Ligand Ratio. A slight excess of the phosphine ligand (e.g., 1:1.2 Pd:Ligand) can sometimes suppress side reactions by maintaining the integrity of the catalytic species.

    • Solution B: Degas Thoroughly. As mentioned, oxygen promotes homocoupling.[3] Rigorous degassing is critical.

Part 3: Mechanistic Insights & Visualization

Understanding the catalytic cycle is key to rational troubleshooting. Steric hindrance primarily affects the Oxidative Addition and Reductive Elimination steps.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_OA L-Pd(II)(Ar)(X) Pd0->PdII_OA Oxidative Addition Ar-X SLOWED BY HINDRANCE ArNu Desired Product (Ar-Nu) PdII_TM L-Pd(II)(Ar)(Nu) PdII_OA->PdII_TM Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) Nu-M / R₂NH + Base PdII_TM->Pd0 Reductive Elimination Ar-Nu SLOWED BY HINDRANCE ArX Sterically Hindered Bromo-Aniline (Ar-X) NuM Nucleophile (e.g., Ar'-B(OH)₂ or R₂NH) caption Fig. 1: Palladium catalytic cycle highlighting sterically hindered steps.

Caption: Fig. 1: Palladium catalytic cycle highlighting sterically hindered steps.

A bulky ligand (L) facilitates the formation of a reactive 12-electron L-Pd(0) species, which is necessary for the challenging oxidative addition step. It also influences the geometry of the Pd(II) intermediates, ultimately promoting the difficult reductive elimination.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Start: Low Yield with Sterically Hindered Bromo-Aniline q1 Is the Ligand a Bulky, Electron-Rich Phosphine? (e.g., XPhos, SPhos) start->q1 sol1 Action: Switch to a Buchwald-type biaryl phosphine ligand. q1->sol1 No q2 Is the Base Strong and Anhydrous? (e.g., K₃PO₄, NaO t Bu) q1->q2 Yes sol1->q2 sol2 Action: Use fresh, high-purity, anhydrous base (K₃PO₄, Cs₂CO₃, NaO t Bu, LHMDS). q2->sol2 No q3 Is the reaction run at elevated temperature (80-120°C)? q2->q3 Yes sol2->q3 sol3 Action: Increase reaction temperature and monitor for decomposition. q3->sol3 No q4 Are conditions strictly inert? q3->q4 Yes sol3->q4 sol4 Action: Thoroughly degas solvents and maintain a positive pressure of Ar or N₂. q4->sol4 No success Success: Improved Yield q4->success Yes fail Still Failing: Re-evaluate reagent purity (NMR/LCMS) and consider alternative coupling strategies (e.g., Cu-catalyzed). q4->fail If still no improvement sol4->success

Caption: Fig. 2: Decision-making flowchart for troubleshooting difficult couplings.

Part 4: Validated Experimental Protocol

This protocol provides a robust starting point for a Suzuki-Miyaura coupling of a sterically hindered bromo-aniline. Note: This is a general procedure and may require optimization for your specific substrates.

Reaction: Coupling of 2-Bromo-4,6-di-tert-butylaniline with 4-methoxyphenylboronic acid

Component Amount Equivalents M.W. Mol
2-Bromo-4,6-di-tert-butylaniline298.3 mg1.0298.281.0
4-Methoxyphenylboronic acid182.4 mg1.2151.991.2
XPhos Pd G3 Precatalyst17.0 mg0.02848.040.02
Potassium Phosphate (K₃PO₄)424.6 mg2.0212.272.0
Dioxane / H₂O (10:1)5.5 mL---

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4,6-di-tert-butylaniline (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the XPhos Pd G3 precatalyst (0.02 eq.) to the flask.

  • Solvent Addition & Degassing: Add the dioxane/water solvent mixture (5.5 mL). Seal the flask with a septum, and sparge the mixture with argon gas for 15-20 minutes while stirring.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MilliporeSigma. (n.d.). The Role of Palladium Catalysts in Cross-Coupling Reactions.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide. Retrieved from a source detailing various cross-coupling reactions.
  • Shen, Q., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bardet, A. C., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Hartwig, J. F. (n.d.). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2. The Hartwig Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Tang, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • American Chemical Society. (2015, February 4). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
  • Royal Society of Chemistry. (2014, October 27). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions.
  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • National Center for Biotechnology Information. (n.d.). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. Retrieved from [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • CHIMIA. (n.d.). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands.
  • American Chemical Society. (2002, January 9). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • ChemTalk. (2021, June 9). Steric Hindrance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of New Sterically Hindered Anilines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Bromo-4-methoxy-2-methylaniline

Structural Validation of 3-Bromo-4-methoxy-2-methylaniline: A Comparative H NMR Analysis Guide

Executive Summary

In the synthesis of polysubstituted anilines, particularly 3-Bromo-4-methoxy-2-methylaniline , regioselectivity is a critical challenge. Electrophilic aromatic substitution often yields isomeric mixtures (regioisomers) that are difficult to distinguish by Mass Spectrometry (MS) alone, as they share identical molecular weights (

This guide provides a definitive Comparative


H NMR Analysis5-Bromo-4-methoxy-2-methylaniline

Part 1: The Comparative Analysis (Target vs. Alternative)

The primary "alternative" in this context is the unwanted regioisomer formed during bromination. Distinguishing these two requires analyzing the aromatic region of the spectrum.

The Structural Challenge
  • Target: 3-Bromo-4-methoxy-2-methylaniline (Protons at positions C5 and C6).

  • Alternative (Impurity): 5-Bromo-4-methoxy-2-methylaniline (Protons at positions C3 and C6).

Comparative Data Table: Diagnostic Signals
FeatureTarget Compound (3-Bromo)Alternative Isomer (5-Bromo)Scientific Rationale
Aromatic Pattern AB System (Two Doublets) Two Singlets Coupling Topology: The target has adjacent protons (ortho); the isomer has protons separated by substituents (para).[1][2]
Coupling (

)

Hz

Hz
Ortho coupling is strong; Para coupling is negligible/unresolved on standard 400 MHz instruments.
H-5 Shift

ppm
N/A (Substituted)H-5 in the target is ortho to the electron-donating -OMe group, causing upfield shielding.
H-6 Shift

ppm

ppm
H-6 is common to both but its environment changes slightly due to the Br position.

Key Insight: If your aromatic signals appear as two sharp singlets rather than "roofing" doublets, you have synthesized the wrong isomer (the 5-Bromo derivative).

Part 2: Detailed Spectral Assignments (Target Compound)

Predicted Chemical Shifts & Multiplicities

Solvent: DMSO-d

3
Proton GroupPositionShift (

, ppm)
MultiplicityIntegrationCoupling (

)
Amine


Broad Singlet2HExchangeable
Aromatic


Doublet (

)
1H

Hz
Aromatic


Doublet (

)
1H

Hz
Methoxy


Singlet (

)
3HN/A
Methyl


Singlet (

)
3HN/A
Mechanistic Interpretation
  • Shielding Effects: The methoxy group at C4 is a strong electron donor (Resonance effect,

    
    ), significantly shielding the ortho proton (H5). The amino group at C1 similarly shields H6.
    
  • Deshielding Effects: The Bromine atom at C3 is electron-withdrawing (Inductive effect,

    
    ), but its influence is spatially closer to the methoxy group than the remaining aromatic protons.
    
  • Solvent Choice (DMSO vs. CDCl

    
    ): 
    
    • DMSO-d

      
      :  Forms hydrogen bonds with the 
      
      
      protons, slowing their exchange rate. This results in a distinct, integrate-able signal around 4.5–5.0 ppm.
    • CDCl

      
      :  The 
      
      
      protons often appear as a broad, flattened hump or exchange with trace water, making integration unreliable for purity calculations.

Part 3: Validated Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.

Sample Preparation
  • Mass: Weigh

    
     mg of the solid analyte.
    
  • Solvent: Add

    
     mL of DMSO-d
    
    
    (99.9% D).
    • Why? DMSO ensures complete solubility of polar anilines and stabilizes the amine protons for quantitative integration.

  • Vessel: Use a high-quality 5mm NMR tube (Class A or B) to prevent shimming errors.

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Do not heat, as this promotes proton exchange.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse) or zg (90° pulse with longer relaxation).

  • Scans (NS): 16 or 32 (Sufficient for >10 mg).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Critical: Methyl protons have longer T1 relaxation times. A short D1 will under-integrate the methyl signals relative to the aromatic protons.

  • Temperature: 298 K (25°C).

Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline.

  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration Logic (Self-Check):

    • Set the Methyl singlet (

      
      , ~2.15 ppm) to exactly 3.00 .
      
    • Pass Criteria: The Aromatic region must integrate to 2.00 (

      
      ) and the Methoxy to 3.00  (
      
      
      ).
    • Fail Criteria: If the Aromatic region integrates to <1.8 or >2.2, check for solvent peaks overlapping or paramagnetic impurities.

Part 4: Decision Logic & Visualization

The following diagram outlines the logical workflow for confirming the structure and ruling out the regioisomer.

NMR_Analysis_FlowStartStart: Purified SamplePrepDissolve in DMSO-d6(10mg / 0.6mL)Start->PrepAcquireAcquire 1H NMR(400 MHz, ns=16, D1=5s)Prep->AcquireCheck_RegionAnalyze Aromatic Region(6.4 - 7.0 ppm)Acquire->Check_RegionPattern_APattern: Two DoubletsSeparated by ~8.5 HzCheck_Region->Pattern_AOrtho Coupling ObservedPattern_BPattern: Two Singlets(No visible coupling)Check_Region->Pattern_BPara Coupling ObservedResult_TargetCONFIRMED:3-Bromo-4-methoxy-2-methylaniline(Ortho Coupling)Pattern_A->Result_TargetResult_IsomerREJECTED:5-Bromo-4-methoxy-2-methylaniline(Para Coupling)Pattern_B->Result_Isomer

Figure 1: Decision tree for distinguishing the target 3-Bromo isomer from the 5-Bromo impurity based on aromatic coupling patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for coupling constant analysis).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved February 25, 2026, from [Link] (Source for general aniline shift comparisons).

  • Reich, H. J. (2024). Structure Determination Using NMR: Spin-Spin Splitting. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source on Ortho vs. Para coupling constants).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Reference for solvent residual peaks).

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Bromo-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Bromo-4-methoxy-2-methylaniline, a substituted aromatic amine of interest in synthetic chemistry and drug development. By understanding its fragmentation, researchers can achieve unambiguous identification and structural elucidation. To provide a clear benchmark, we will compare its fragmentation behavior directly with its non-brominated analog, 4-methoxy-2-methylaniline. This comparison will highlight the profound influence of the bromine substituent on the fragmentation pathways, offering diagnostic insights for researchers working with halogenated compounds.

Introduction: The Importance of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the case of electron ionization (EI), a high-energy electron beam bombards a molecule in the gas phase, causing it to lose an electron and form a positively charged radical cation known as the molecular ion (M+•)[1]. This molecular ion is often energetically unstable and undergoes predictable bond cleavages, or fragmentations, to produce a series of smaller, characteristic ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure. For complex molecules like 3-Bromo-4-methoxy-2-methylaniline, with multiple functional groups, decoding this fingerprint is key to confirming its identity.

Experimental Protocol: GC-MS Analysis of Aromatic Amines

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like substituted anilines. The following protocol outlines a standard approach for acquiring a reproducible EI mass spectrum.

Rationale: The GC separates the analyte from the sample matrix, ensuring a pure compound enters the MS source. EI at a standard 70 eV is used because it provides sufficient energy to induce fragmentation reproducibly, creating spectra that are comparable across different instruments and to library databases[1].

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of the analyte (e.g., 3-Bromo-4-methoxy-2-methylaniline) in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.

    • Perform serial dilutions to reach a final concentration of approximately 10-20 µg/mL.

    • Transfer the final solution to a standard 2 mL GC-MS autosampler vial.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5MS or HP-5MS.

    • Oven Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase temperature at 10°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 290°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Results and Discussion: Fragmentation Patterns

Predicted Fragmentation of 3-Bromo-4-methoxy-2-methylaniline

The molecular weight of 3-Bromo-4-methoxy-2-methylaniline (C₈H₁₀BrNO) is 215/217 g/mol , reflecting the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which occur in an approximate 1:1 natural abundance. This isotopic signature is a critical diagnostic tool.

The fragmentation is initiated by the removal of an electron, most likely from the nitrogen lone pair or the π-system of the aromatic ring, to form the molecular ion (M+•) at m/z 215/217 . The primary fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical ([M-CH₃]⁺): A common and favorable fragmentation for methoxy-substituted aromatic compounds (anisoles) is the cleavage of the methyl group from the ether linkage. This results in a stable, resonance-delocalized ion at m/z 200/202 .

  • Subsequent Loss of Carbon Monoxide ([M-CH₃-CO]⁺): The [M-CH₃]⁺ ion can subsequently lose a neutral molecule of carbon monoxide (CO), a characteristic fragmentation of phenolic-type ions, yielding a fragment at m/z 172/174 .

  • Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond is a major fragmentation pathway for alkyl and aryl halides[1][2]. This results in the loss of a bromine radical (•Br), producing a prominent ion at m/z 136 . This fragment will appear as a single peak, not a doublet, as the diagnostic isotopic marker has been lost.

  • Loss of Formaldehyde ([M-CH₂O]⁺): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule (CH₂O) from the molecular ion, resulting in a fragment at m/z 185/187 .

The proposed fragmentation cascade is visualized in the diagram below.

G cluster_frags Fragments M C₈H₁₀BrNO (M+•) m/z 215/217 M_CH3 [M-CH₃]⁺ m/z 200/202 M->M_CH3 - •CH₃ M_Br [M-Br]⁺ m/z 136 M->M_Br - •Br M_CH2O [M-CH₂O]⁺ m/z 185/187 M->M_CH2O - CH₂O M_CH3_CO [M-CH₃-CO]⁺ m/z 172/174 M_CH3->M_CH3_CO - CO

Caption: Proposed EI fragmentation pathway for 3-Bromo-4-methoxy-2-methylaniline.

Comparison with 4-methoxy-2-methylaniline

To understand the role of the bromine atom, we compare the fragmentation pattern with that of 4-methoxy-2-methylaniline (C₈H₁₁NO, MW=137.18 g/mol ). The experimental mass spectrum for this compound is available from the NIST Chemistry WebBook[3].

The molecular ion for 4-methoxy-2-methylaniline appears at m/z 137 . Its primary fragments are:

  • [M-H]⁺: Loss of a hydrogen atom, likely from the methyl or amino group, gives a peak at m/z 136 .

  • [M-CH₃]⁺: Loss of a methyl radical from the methoxy group results in the base peak at m/z 122 .

  • [M-CH₃-CO]⁺: Subsequent loss of CO from the m/z 122 fragment produces an ion at m/z 94 .

Data Summary and Comparative Analysis

The table below summarizes the key mass fragments for both compounds, providing a clear basis for comparison.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Compound Key Diagnostic Feature
215 / 217 [C₈H₁₀BrNO]⁺• (Molecular Ion)3-Bromo-4-methoxy-2-methylaniline1:1 Isotopic Doublet (Br)
200 / 202 [M - •CH₃]⁺3-Bromo-4-methoxy-2-methylanilineLoss of methyl; Br pattern retained
172 / 174 [M - •CH₃ - CO]⁺3-Bromo-4-methoxy-2-methylanilineLoss of methyl and CO; Br pattern retained
137 [C₈H₁₁NO]⁺• (Molecular Ion)4-methoxy-2-methylanilineSingle molecular ion peak
136 [M - •Br]⁺ or [M - H]⁺BothMajor fragment for brominated compound ; M-1 for analog
122 [M - •CH₃]⁺4-methoxy-2-methylanilineBase peak for non-brominated analog
94 [M - •CH₃ - CO]⁺4-methoxy-2-methylanilineLoss of methyl and CO

Analysis:

The comparison starkly reveals the directive effect of the bromine atom.

  • The Isotopic Signature: The most obvious difference is the presence of the characteristic M and M+2 doublet for all bromine-containing fragments in 3-Bromo-4-methoxy-2-methylaniline. This immediately confirms the presence of one bromine atom in the molecule and its fragments.

  • C-Br Bond Cleavage: The ion at m/z 136 is a crucial diagnostic peak. In the spectrum of 3-Bromo-4-methoxy-2-methylaniline, this peak arises from the highly favorable loss of the bromine radical. In contrast, the m/z 136 peak in the 4-methoxy-2-methylaniline spectrum is due to the simple loss of a hydrogen atom (M-1) and is significantly less intense than its base peak at m/z 122[3]. The presence of a strong peak corresponding to the loss of 79/81 Da from the molecular ion is a powerful indicator of a bromo-substituent.

  • Shifted Fragment Masses: The fragmentation pathways involving the methoxy group (loss of •CH₃ and CO) occur in both molecules. However, in the brominated compound, these fragments are shifted to higher m/z values by the mass of the bromine atom (79/81 Da), appearing at m/z 200/202 and 172/174 instead of 122 and 94.

Conclusion

The electron ionization mass spectrum of 3-Bromo-4-methoxy-2-methylaniline is characterized by several predictable and diagnostically significant fragmentation pathways. The presence of a bromine atom is unequivocally confirmed by the 1:1 isotopic doublet for the molecular ion (m/z 215/217) and its subsequent fragments. A prominent fragment resulting from the loss of the bromine radical (m/z 136) serves as a key structural marker.

By comparing its fragmentation pattern to that of its non-brominated analog, 4-methoxy-2-methylaniline, we demonstrate that while the core fragmentation mechanisms associated with the methoxy and aniline functionalities remain similar, the presence of bromine introduces unique and easily identifiable features. This comparative approach not only aids in the confident identification of the target analyte but also serves as an instructive model for interpreting the mass spectra of other halogenated aromatic compounds.

References

  • NIST Mass Spectrometry Data Center. (n.d.). o-Toluidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). 3-Bromo-4-methoxybenzaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). p-Cresidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Benzenamine, 4-methoxy-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

A Researcher's Guide to Acquiring 3-Bromo-4-methoxy-2-methylaniline: A Cost and Feasibility Analysis of Commercial Purchase vs. In-House Custom Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the procurement of specialized chemical intermediates is a critical step that balances cost, time, and scientific control. The compound 3-Bromo-4-methoxy-2-methylaniline, a substituted aniline derivative valuable in the synthesis of complex molecular scaffolds, serves as an excellent case study for the classic "buy versus build" dilemma. This guide provides an in-depth, objective comparison between purchasing this reagent from a commercial supplier and undertaking its custom synthesis in-house. We will delve into the economic feasibility, logistical considerations, and provide a validated experimental protocol to support our analysis.

Commercial Availability and Cost Landscape

3-Bromo-4-methoxy-2-methylaniline is a specialty chemical. Unlike common lab reagents, it is not consistently stocked by all major chemical suppliers. Its availability is often limited to a few specialized vendors, or it is offered on a "synthesis-on-demand" basis. A survey of the market reveals that when available as a catalog item, the pricing reflects its niche status.

For the purpose of this guide, we have compiled representative market pricing. It is crucial to note that these prices can fluctuate based on supplier, purity, and stock levels.

Table 1: Representative Commercial Pricing for 3-Bromo-4-methoxy-2-methylaniline

Supplier Type Purity Quantity Estimated Price (USD) Price per Gram (USD) Typical Lead Time
Specialty Chemical Catalog>97%1 g$250 - $400$250 - $4003-5 Business Days
Specialty Chemical Catalog>97%5 g$900 - $1,200$180 - $2403-5 Business Days
Custom Synthesis Quote>98%5 g$2,000 - $3,500$400 - $7004-6 Weeks
Custom Synthesis Quote>98%25 g$4,500 - $7,000$180 - $2806-8 Weeks

The data clearly indicates a significant cost for purchasing small, research-scale quantities. While convenient, the price per gram can be prohibitive for larger screening campaigns or process development. Requesting a formal custom synthesis from a third-party Contract Research Organization (CRO) introduces substantial lead times and even higher initial costs, although the price per gram becomes more favorable at larger scales.[1][2]

In-House Custom Synthesis: A Feasibility Study

An alternative to commercial procurement is in-house synthesis. The most direct and chemically sound approach to 3-Bromo-4-methoxy-2-methylaniline is the regioselective electrophilic bromination of its readily available precursor, 4-methoxy-2-methylaniline.

Chosen Synthetic Pathway

The selected pathway involves the reaction of 4-methoxy-2-methylaniline with N-Bromosuccinimide (NBS) in a suitable solvent like glacial acetic acid.

  • Rationale: The starting material, 4-methoxy-2-methylaniline, is a common catalog chemical. N-Bromosuccinimide is an inexpensive, easy-to-handle, and safe source of electrophilic bromine compared to liquid bromine. The methoxy (-OCH₃) and amino (-NH₂) groups are strong activating, ortho-, para-directing groups. The methyl group (-CH₃) is a weaker activating group. The position ortho to the powerful amino group and meta to the methoxy group is the most sterically accessible and electronically favorable site for bromination, leading to high regioselectivity for the desired product.

Synthetic Pathway start 4-Methoxy-2-methylaniline product 3-Bromo-4-methoxy-2-methylaniline start->product Electrophilic Aromatic Substitution reagent N-Bromosuccinimide (NBS) Glacial Acetic Acid reagent->product

Caption: Reaction scheme for the synthesis of the target compound.

Cost Analysis of In-House Synthesis

To assess the financial viability, we will calculate the cost to synthesize 5 grams of the target product, assuming a conservative isolated yield of 80%.

Molecular Weights:

  • 4-methoxy-2-methylaniline (Starting Material, SM): 137.18 g/mol

  • N-Bromosuccinimide (NBS): 177.98 g/mol

  • 3-Bromo-4-methoxy-2-methylaniline (Product): 216.08 g/mol

Stoichiometry (to produce 5 g of product):

  • Moles of Product needed = 5 g / 216.08 g/mol = 0.0231 mol

  • Moles of SM needed (at 80% yield) = 0.0231 mol / 0.80 = 0.0289 mol

  • Mass of SM needed = 0.0289 mol * 137.18 g/mol = 3.97 g

  • Moles of NBS needed (1.05 eq) = 0.0289 mol * 1.05 = 0.0303 mol

  • Mass of NBS needed = 0.0303 mol * 177.98 g/mol = 5.40 g

Table 2: Cost Breakdown for In-House Synthesis of 5 Grams

Item Supplier/Source Cost Quantity Needed Total Cost (USD)
4-methoxy-2-methylanilineTCI America (via Fisher)[3]$106.00 / 25 g3.97 g$16.85
N-Bromosuccinimide (NBS)MilliporeSigma$120.00 / 500 g5.40 g$1.30
Glacial Acetic AcidGeneric Supplier (Est.)$50.00 / 2.5 L~50 mL~$1.00
Other (Solvents for workup/purification, silica gel)Internal Stock (Est.)--$20.00
Subtotal: Raw Materials $39.15
Labor & Overhead (1.5 days @ $1000/day)[4]In-house Chemist$1,500 / Project1 Project$1,500.00
Total Estimated Cost $1,539.15
Cost per Gram $307.83

This analysis reveals that while the raw material costs are exceptionally low, the primary expense in custom synthesis is the allocation of a skilled chemist's time and laboratory resources.[4] Even so, for a 5-gram scale, the in-house cost per gram (


400 - $700) and even some high-priced catalog offerings.

Head-to-Head Comparison: Buy vs. Synthesize

The decision framework can be visualized as a logical workflow.

Decision Workflow decision decision buy Purchase Commercially decision->buy Acceptable Cost & Lead Time? [YES] synthesize Synthesize In-House decision->synthesize Cost Prohibitive or Unavailable? [NO] start Need 3-Bromo-4-methoxy- 2-methylaniline start->decision Check Commercial Availability & Price

Caption: Decision workflow for acquiring the target compound.

Table 3: Summary Comparison

Factor Commercial Purchase (Catalog) In-House Synthesis
Cost per Gram (5g scale) ~$180 - $240~$308
Initial Outlay Lower ($900 - $1,200)Higher (due to labor amortization)
Lead Time Very Fast (3-5 days)Moderate (2-4 days, depends on chemist availability)
Control over Purity Limited to supplier's QCHigh (can re-purify to desired spec)
Scalability Difficult/ExpensiveStraightforward, with significant cost reduction per gram at scale
Required Resources Purchase OrderSkilled Chemist, Fume Hood, Glassware, Purification System

Detailed Experimental Protocol

This protocol is based on standard procedures for the bromination of activated anilines.

Objective: To synthesize 3-Bromo-4-methoxy-2-methylaniline.

Materials:

  • 4-methoxy-2-methylaniline (3.97 g, 0.0289 mol)

  • N-Bromosuccinimide (NBS) (5.40 g, 0.0303 mol, 1.05 eq)

  • Glacial Acetic Acid (50 mL)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Thiosulfate solution (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (250 mL), magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: In the 250 mL round-bottom flask, dissolve 4-methoxy-2-methylaniline (3.97 g) in glacial acetic acid (50 mL). Stir the solution at room temperature until all solid has dissolved. Cool the flask in an ice-water bath to 0-5 °C.

  • Bromination: Dissolve N-Bromosuccinimide (5.40 g) in a minimal amount of glacial acetic acid (or add in portions as a solid if solubility is low) and add it dropwise (or portion-wise) to the cooled aniline solution over 30 minutes. The key is to maintain the internal temperature below 10 °C to minimize side-product formation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.

  • Workup - Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water (200 mL). A precipitate of the crude product should form.

  • Workup - Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid. Be cautious of CO₂ evolution. Continue adding until the pH of the aqueous layer is ~7-8. During this process, add a small amount of sodium thiosulfate solution to quench any unreacted bromine (indicated by the disappearance of any yellow/orange color).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain the final product of high purity.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Recommendations

The decision to buy or synthesize 3-Bromo-4-methoxy-2-methylaniline is highly dependent on the specific needs of the project.

  • Purchase Commercially If:

    • You require small quantities (< 5 g) for immediate use.

    • The project timeline is extremely tight and cannot accommodate synthesis and purification time.

    • Your lab lacks the necessary chemical synthesis or purification equipment/personnel.

  • Synthesize In-House If:

    • You require larger quantities (> 5 g), where the per-gram cost savings become significant.

    • You need absolute control over the purity and characterization of the material.

    • The compound is unavailable from commercial sources or has an unacceptably long lead time.

    • Your organization has available chemist time that can be allocated, making the labor cost an operational rather than a direct project expense.

For drug development professionals, building a small in-house library of key intermediates through well-understood synthetic routes can provide a significant strategic advantage, offering flexibility, cost control, and a deeper understanding of the chemical entities central to your research.

References

  • Chiroblock GmbH. Costs for Custom Synthesis & Contract Models. [Link][1]

  • Sciencemadness.org Discussion Forum. Custom Organic Synthesis Costs. [Link][4]

  • SINOPEG. Custom Synthesis. [Link][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Bromo-4-methoxy-2-methylaniline. As a substituted aromatic amine, this compound presents specific toxicological and environmental hazards that necessitate rigorous disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

Immediate Safety Profile & Hazard Analysis

3-Bromo-4-methoxy-2-methylaniline and structurally similar halogenated anilines are classified as hazardous materials. Understanding their core toxicological profile is the foundation of safe handling and disposal. The primary risks include acute toxicity if swallowed, inhaled, or absorbed through the skin, as well as significant irritation to the skin and eyes.[1][2]

Causality Behind the Hazard: Aromatic amines as a class can interfere with oxygen transport in the blood, while the halogen (bromine) substituent increases the compound's persistence and potential for bioaccumulation.[3][4] Therefore, all handling and disposal procedures are designed to minimize all routes of exposure—dermal, inhalation, and ingestion.

Table 1: Hazard Profile of Structurally Similar Anilines

Hazard Category GHS Pictogram Signal Word Hazard Statements
Acute Toxicity 💀 Danger H301: Toxic if swallowed.[1] H311: Toxic in contact with skin. H331: Toxic if inhaled.
Skin Irritation Warning H315: Causes skin irritation.[1][2]
Eye Irritation Warning H319: Causes serious eye irritation.[1][2]

| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation.[1][5] |

Personal Protective Equipment (PPE): Your First Line of Defense

Engineering controls, such as a certified chemical fume hood, are mandatory for handling 3-Bromo-4-methoxy-2-methylaniline.[6][7] The appropriate PPE provides a critical barrier against exposure, especially during disposal operations where the risk of splashes or spills is elevated.

Table 2: Required Personal Protective Equipment (PPE)

Operation Item Specification & Rationale
Routine Handling & Disposal Gloves Double-gloving with nitrile gloves is recommended for incidental contact.[8] Nitrile provides good resistance against a range of chemicals, and double-gloving offers protection in case of a breach in the outer glove.[9][10]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[10] When there is a splash hazard, chemical splash goggles are required.[7]
Body Protection A fully buttoned, flame-retardant laboratory coat must be worn.[8]
Spill Cleanup & Bulk Disposal Gloves Heavier-duty nitrile or butyl rubber gloves should be used for extended contact or direct immersion scenarios, as they offer longer breakthrough times.[6][9]
Eye Protection Chemical splash goggles are mandatory. A face shield worn over goggles is recommended for larger spills.[11]
Body Protection A chemical-resistant apron worn over the lab coat is necessary to protect against significant splashes.[8][10]

| | Respiratory | For large spills or when generating dust/aerosols, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P95/P100 particulate filter may be necessary.[7][11] Respirator use requires prior medical clearance and fit-testing.[6] |

Disposal Procedures: From Spill to Final Segregation

Disposal protocols are dictated by the scale of the waste. Never dispose of this chemical down the drain, as it is toxic to aquatic life and can persist in the environment.[12][13] The primary disposal route for this category of chemical is incineration by a licensed hazardous waste disposal company.[11][14]

Small-Scale Spill Management (<100 g or 100 mL)

For minor spills, trained laboratory personnel can safely manage the cleanup process. The objective is to contain, absorb, and containerize the material without creating additional hazards.

Spill_Response_Workflow cluster_prep Phase 1: Assess & Prepare cluster_cleanup Phase 2: Contain & Clean cluster_dispose Phase 3: Dispose Assess Assess Spill (Size & Location) Alert Alert Colleagues Restrict Area Assess->Alert PPE Don Appropriate PPE (Spill Level) Alert->PPE Contain Contain Spill (Dike with Absorbent) PPE->Contain Absorb Absorb Material (Work Inward) Contain->Absorb Collect Collect Residue (Use Spark-Proof Tools) Absorb->Collect Decon Decontaminate Area (Soap & Water) Collect->Decon Bag Bag Contaminated Materials (Gloves, Absorbent) Decon->Bag Label Label as Hazardous Waste (List Chemical Name) Bag->Label Request Request EHS Pickup Label->Request

Caption: Spill Response Workflow for 3-Bromo-4-methoxy-2-methylaniline.

Step-by-Step Spill Protocol:

  • Evacuate and Alert: Immediately notify personnel in the area and restrict access.[15][16]

  • Ventilate: Increase ventilation by opening the fume hood sash, if safe to do so. Avoid creating strong drafts that could aerosolize the solid material.[17]

  • Don PPE: Wear the appropriate spill-level PPE as detailed in Table 2.

  • Contain the Spill: For liquid spills, create a dike around the perimeter using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[15][17] This prevents the spill from spreading.

  • Absorb the Material:

    • For Solids: Gently cover the powder with a dust suppressant or wet paper towels to avoid generating airborne dust.[17] Carefully sweep the material into a dustpan.

    • For Liquids: Apply absorbent material starting from the outside edge and working inwards.[17] This ensures the entire spill is absorbed.

  • Collect and Containerize: Scoop up all absorbed material and contaminated articles (e.g., paper towels, gloves) using spark-proof tools.[16] Place everything into a heavy-duty plastic bag or a designated hazardous waste container.[14][15] Double-bagging is a recommended practice.[14]

  • Decontaminate: Clean the spill area and any affected equipment with soap and water.[16] Collect the cleaning materials (sponges, paper towels) and the rinsate as hazardous waste.

  • Package and Label: Seal the waste container or bag tightly. Affix a hazardous waste label, clearly identifying the contents as "Hazardous Waste: 3-Bromo-4-methoxy-2-methylaniline" and listing any other components (e.g., vermiculite, water).[15][18]

  • Request Disposal: Contact your institution's Environmental Health & Safety (EHS) department for waste pickup.[15]

Bulk and Unused Chemical Disposal

Disposal of expired, unused, or surplus 3-Bromo-4-methoxy-2-methylaniline follows the principle of secure containment and proper segregation.

  • Container Integrity: Ensure the chemical is in its original, sealed container or a compatible, well-labeled secondary container. The container must be in good condition with no leaks or cracks and a tightly fitting screw cap.[18][19]

  • Labeling: The container must be clearly labeled with the full chemical name and associated hazards.[18]

  • Segregation and Storage: Store the container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and provide secondary containment. Crucially, halogenated waste must be kept separate from non-halogenated waste streams.[19][20][21] This is because the disposal methods and costs for these two categories are significantly different.[21]

  • EHS Pickup: Arrange for disposal through your institution's EHS office. Do not attempt to dispose of the chemical yourself.

Waste_Disposal_Decision_Tree cluster_type Waste Type cluster_container Containerization cluster_label Labeling cluster_final Final Segregation & Disposal Start Waste Generated: 3-Bromo-4-methoxy-2-methylaniline Spill Spill Debris & Contaminated PPE Start->Spill Bulk Unused/Expired Bulk Chemical Start->Bulk SpillContainer Double-Bagged or Sealed Pail Spill->SpillContainer BulkContainer Original or Compatible Sealed Container Bulk->BulkContainer LabelNode Affix 'Hazardous Waste' Label - Full Chemical Name - List all components - Note 'Halogenated' SpillContainer->LabelNode BulkContainer->LabelNode Segregate Store in Designated Area AWAY from Non-Halogenated Waste LabelNode->Segregate EHS Contact EHS for Pickup (Licensed Disposal) Segregate->EHS

Caption: Waste Disposal Decision Tree for 3-Bromo-4-methoxy-2-methylaniline.

Decontamination of Equipment and Glassware

Proper decontamination prevents cross-contamination and ensures safety.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual aniline. This rinse solvent must be collected as halogenated hazardous waste.[18]

  • Wash: Wash the rinsed items thoroughly with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow items to air dry completely before reuse.

  • Triple Rinsing for Container Disposal: Empty containers that held 3-Bromo-4-methoxy-2-methylaniline must be triple-rinsed with a suitable solvent before they can be disposed of as regular trash or recycled.[18] The rinsate from all three rinses must be collected and disposed of as hazardous waste.[18]

By adhering to these detailed procedures, laboratory professionals can manage the disposal of 3-Bromo-4-methoxy-2-methylaniline in a manner that prioritizes personal safety, environmental responsibility, and regulatory compliance.

References

  • CHEMICAL SPILL PROCEDURES . (2024, March 29). Environmental Health and Safety. Retrieved from [Link]

  • Toxicological and Environmental Aspects of Anilines . ResearchGate. Retrieved from [Link]

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem . (2023, October 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Spill procedure: Clean-up guidance . Queen Mary University of London. Retrieved from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill . (2023, May 5). Westlab. Retrieved from [Link]

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